5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYZLUYHJBEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630511 | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742099-40-7 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742099-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, spectroscopic characteristics, reactivity, and safety considerations. Additionally, a putative synthesis protocol and relevant experimental methodologies are presented to aid researchers in their work with this and related molecules.
Introduction
This compound is an aromatic aldehyde containing a pyrrolidine substituent. This class of compounds holds potential as intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom, the aldehyde group, and the pyrrolidinyl moiety provides multiple reactive sites for further chemical transformations. This guide aims to consolidate the available information and provide a predictive analysis of its chemical behavior.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 742099-40-7 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₁₂BrNO | |
| Molecular Weight | 254.12 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzaldehydes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Limited solubility in water is anticipated. | General solubility trends for similar organic compounds |
| Purity | Commercially available with purities of 95+% or 98%. | Chemical Supplier Databases |
Spectroscopic Data Analysis
Specific spectroscopic data for this compound is not published. However, based on the analysis of its structural components, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pyrrolidine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.8 - 10.2 | Singlet | Aldehydic proton (-CHO) |
| ~7.5 - 7.8 | Multiplets | Aromatic protons (3H) |
| ~3.3 - 3.6 | Multiplet | Pyrrolidine protons adjacent to Nitrogen (4H) |
| ~1.9 - 2.1 | Multiplet | Pyrrolidine protons β to Nitrogen (4H) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~188 - 192 | Aldehydic carbonyl carbon (C=O) |
| ~150 - 160 | Aromatic carbon attached to Nitrogen |
| ~110 - 140 | Aromatic carbons |
| ~48 - 55 | Pyrrolidine carbons adjacent to Nitrogen |
| ~24 - 28 | Pyrrolidine carbons β to Nitrogen |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 - 2850 | C-H stretch (aliphatic) |
| ~2820 - 2720 | C-H stretch (aldehyde) |
| ~1700 - 1680 | C=O stretch (aldehyde) |
| ~1600 - 1450 | C=C stretch (aromatic) |
| ~1350 - 1250 | C-N stretch |
| ~600 - 500 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 253/255 | Molecular ion peak ([M]⁺) showing isotopic pattern for Bromine |
| 224/226 | [M-CHO]⁺ |
| 174 | [M-Br]⁺ |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl fragment) |
Reactivity and Stability
-
Aldehyde Group: The aldehyde functionality is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various condensation reactions (e.g., Wittig, Knoevenagel) and reductive amination.
-
Aromatic Ring: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further functionalization.
-
Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is generally stable but can be quaternized.
-
Stability: The compound is likely to be stable under standard laboratory conditions. However, aldehydes can be sensitive to air oxidation over time. It is advisable to store the compound under an inert atmosphere and protected from light.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on data for structurally related compounds, the following hazards should be considered[1][2][3]:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Experimental Protocols
As a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic route is proposed below based on established organic chemistry reactions.
Proposed Synthesis: Nucleophilic Aromatic Substitution
A common method for the synthesis of similar compounds involves the nucleophilic aromatic substitution of a suitable precursor.
Reaction: 5-Bromo-2-fluorobenzaldehyde + Pyrrolidine → this compound
Caption: Proposed synthesis workflow for this compound.
Methodology:
-
To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Potential Biological Activities and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities. The benzaldehyde moiety can also be a precursor to various pharmacologically relevant structures. Any biological evaluation of this compound would be novel and would require dedicated screening assays.
References
A Comprehensive Technical Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
CAS Number: 742099-40-7
This technical guide provides an in-depth overview of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines information from suppliers with established chemical principles and data from structurally related compounds to offer a comprehensive resource.
Chemical and Physical Properties
This compound is a halogenated aromatic aldehyde containing a pyrrolidine moiety. Its chemical structure suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring can influence the molecule's solubility, lipophilicity, and metabolic stability, while the bromo and aldehyde functionalities offer reactive sites for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 742099-40-7 | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₂BrNO | Derived from Structure |
| Molecular Weight | 254.12 g/mol | Calculated |
| Appearance | Not specified (likely a solid) | Inferred from related compounds |
| Purity | ≥98% | [1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This proposed method is based on the known reactivity of activated aryl halides with amines.
Reaction Scheme:
References
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde molecular structure
An In-depth Technical Guide on 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
This technical guide provides a detailed overview of the molecular structure, properties, and a hypothetical framework for the biological evaluation of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is an aromatic aldehyde compound featuring a pyrrolidine ring and a bromine atom substituted on the benzene ring. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the medical and pharmaceutical fields[1].
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 742099-40-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [2] |
| Purity | ≥95% | [1][3] |
| InChI Key | JARYZLUYHJBEER-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 5-bromo-2-fluorobenzaldehyde, with pyrrolidine.
Hypothetical Synthesis Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Reaction: Nucleophilic Aromatic Substitution
-
Reactants:
-
5-Bromo-2-fluorobenzaldehyde
-
Pyrrolidine
-
A suitable base (e.g., Potassium Carbonate, K₂CO₃)
-
A polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
-
Procedure:
-
To a solution of 5-bromo-2-fluorobenzaldehyde in DMF, add potassium carbonate.
-
Add pyrrolidine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield this compound.
-
Potential Biological Activity and Investigative Workflow
The biological activity of this compound is not well-characterized. However, related benzaldehyde derivatives have been shown to possess antimicrobial, antioxidant, and insecticidal properties[4][5]. The presence of the pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests potential for biological relevance[6].
A logical workflow for investigating the biological potential of this compound would involve a series of tiered screens, starting with broad activity assays and progressing to more specific mechanistic studies.
Caption: A logical workflow for the synthesis and biological evaluation of a novel compound.
Spectroscopic Data Interpretation (Hypothetical)
While specific spectra for this compound are not provided in the search results, a prediction of the key signals in a ¹H NMR spectrum can be made based on its structure.
-
Aldehyde Proton (-CHO): A singlet peak is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Their splitting patterns would be complex due to their distinct chemical environments and coupling with each other.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring would likely appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen atom would be more deshielded and appear further downfield within this range.
Further characterization would typically involve ¹³C NMR, Mass Spectrometry (to confirm the molecular weight and fragmentation pattern), and Infrared (IR) Spectroscopy (to identify the characteristic carbonyl stretch of the aldehyde).
References
- 1. This compound, CasNo.742099-40-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. 5-Bromo-2-pyrrolidinobenzaldehyde - CAS:742099-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzaldehyde and pyrrolidine. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected analytical data for the final product.
Synthesis Pathway: Nucleophilic Aromatic Substitution
The core of the synthesis for this compound is the nucleophilic aromatic substitution reaction. In this pathway, the fluorine atom on the 5-Bromo-2-fluorobenzaldehyde molecule is displaced by the nucleophilic pyrrolidine. The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack.
The general transformation can be depicted as follows:
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 |
| Pyrrolidine | C₄H₉N | 71.12 |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Hexanes | C₆H₁₄ | 86.18 |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 |
| Water | H₂O | 18.02 |
| Brine (saturated NaCl solution) | NaCl/H₂O | - |
| Silica gel (for flash chromatography) | SiO₂ | 60.08 |
Procedure:
-
Reaction Setup: In a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a septum under a nitrogen atmosphere, add anhydrous acetonitrile (50 mL).
-
Addition of Reactants: To the stirred acetonitrile, add 5-Bromo-2-fluorobenzaldehyde (e.g., 1.0 equivalent). Subsequently, add pyrrolidine (e.g., 1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70°C in an oil bath and maintain this temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with water (100 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (4 x 40 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for this synthesis.
| Parameter | Value |
| Reactant Molar Ratios | |
| 5-Bromo-2-fluorobenzaldehyde | 1.0 eq |
| Pyrrolidine | 1.2 eq |
| Reaction Conditions | |
| Temperature | 70 °C |
| Time | 6 h |
| Product Information | |
| Expected Yield | ~85-95% |
| Appearance | Yellow oil or solid |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molar Mass | 254.12 g/mol |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the pyrrolidine ring. The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring. The pyrrolidine protons will appear as multiplets in the aliphatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically >180 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (254.12 g/mol for C₁₁H₁₂BrNO), with the characteristic isotopic pattern for a bromine-containing compound.
This technical guide provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.
Spectroscopic and Synthetic Profile of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic route, and the potential biological context of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a substituted aromatic aldehyde containing a pyrrolidine moiety. The presence of the halogenated benzene ring and the tertiary amine functionality makes it an interesting scaffold for chemical exploration and a potential building block in the synthesis of more complex molecules with diverse biological activities. Pyrrolidine-containing compounds are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and central nervous system activities[1][2]. This guide details the available spectroscopic information and a robust synthetic protocol to facilitate further investigation of this compound and its derivatives.
Spectroscopic Data
Comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. Below is a summary of the available and representative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
¹³C NMR Data
The following ¹³C NMR data has been reported for a compound matching the molecular formula of this compound[3]. The assignments are consistent with the predicted chemical shifts for the structure.
| Chemical Shift (δ) ppm | Assignment |
| 189.0 | Aldehyde Carbonyl (C=O) |
| 161.5 | C-N (Aromatic) |
| 136.4 | C-H (Aromatic) |
| 127.7 | C-H (Aromatic) |
| 124.1 | C-Br (Aromatic) |
| 120.5 | C-CHO (Aromatic) |
| 112.6 | C-H (Aromatic) |
| 55.8 | N-CH₂ (Pyrrolidine) |
| Solvent: DMSO-d₆, Frequency: 151 MHz |
Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic H |
| ~7.4 - 7.6 | Doublet of doublets | 1H | Aromatic H |
| ~6.8 - 7.0 | Doublet | 1H | Aromatic H |
| ~3.2 - 3.5 | Triplet | 4H | N-CH₂ (Pyrrolidine) |
| ~1.9 - 2.1 | Multiplet | 4H | -CH₂- (Pyrrolidine) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on typical values for similar compounds[4][5].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 2800 | Medium | C-H stretch (aliphatic) |
| ~2750 - 2700 | Medium | C-H stretch (aldehyde) |
| ~1680 - 1660 | Strong | C=O stretch (aldehyde) |
| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 - 1250 | Strong | C-N stretch (aromatic amine) |
| ~1100 - 1000 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂BrNO), the expected molecular ion peaks would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment |
| ~253/255 | [M]⁺ (Molecular ion) |
| ~224/226 | [M-CHO]⁺ |
| ~173 | [M-Br]⁺ |
| ~70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Experimental Protocols
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination[6][7]. This method is highly efficient for the formation of C-N bonds.
Proposed Synthesis: Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound from 2,5-dibromobenzaldehyde and pyrrolidine.
Materials:
-
2,5-dibromobenzaldehyde
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add 2,5-dibromobenzaldehyde (1.0 equivalent) and anhydrous toluene.
-
Addition of Amine: Add pyrrolidine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Potential Biological Activity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a theoretical exploration of the potential biological activities of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde based on the known pharmacological properties of its constituent chemical moieties. As of the latest literature review, no specific biological data for this compound has been published. The experimental protocols and data presented are hypothetical and intended to serve as a roadmap for future research.
Introduction
This compound is a synthetic organic compound that incorporates three key structural features known to be associated with diverse biological activities: a substituted benzaldehyde, a pyrrolidine ring, and an aromatic bromine atom. Substituted benzaldehydes are a class of compounds with demonstrated cytotoxic and antimicrobial properties[1][2]. The pyrrolidine ring is a prevalent scaffold in numerous natural and synthetic pharmacologically active compounds, exhibiting a wide range of effects including anticancer, anti-inflammatory, antiviral, and antimicrobial activities[3][4][5][6]. Furthermore, the incorporation of bromine into aromatic systems can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their biological efficacy[7][8][9][10]. This guide aims to provide a comprehensive overview of the inferred biological potential of this compound and to propose a strategic experimental framework for its investigation.
Proposed Biological Activities
Based on the analysis of its structural components, this compound is postulated to exhibit the following biological activities:
-
Anticancer/Cytotoxic Activity: The presence of the substituted benzaldehyde and pyrrolidine moieties suggests potential for cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: Both pyrrolidine derivatives and substituted benzaldehydes are known for their antibacterial and antifungal properties.
-
Enzyme Inhibition: The pyrrolidine scaffold is a key component of many enzyme inhibitors, and brominated compounds have also been shown to inhibit enzyme activity.
-
Anti-inflammatory Activity: A number of pyrrolidine-containing compounds have demonstrated anti-inflammatory effects.
Hypothetical Data Summary
The following tables are templates designed to showcase how quantitative data for the proposed biological activities of this compound could be presented.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] | [Reference Value] |
| A549 | Lung Carcinoma | [Hypothetical Value] | [Reference Value] |
| HCT-116 | Colon Carcinoma | [Hypothetical Value] | [Reference Value] |
| SF-295 | Glioblastoma | [Hypothetical Value] | [Reference Value] |
Table 2: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration in µg/mL)
| Microorganism | Type | This compound | Ciprofloxacin (Control) |
| Staphylococcus aureus | Gram-positive | [Hypothetical Value] | [Reference Value] |
| Escherichia coli | Gram-negative | [Hypothetical Value] | [Reference Value] |
| Candida albicans | Fungi | [Hypothetical Value] | [Reference Value] |
Proposed Experimental Protocols
To validate the hypothesized biological activities, a systematic experimental approach is required.
Synthesis and Characterization
A potential synthetic route for this compound would involve the nucleophilic aromatic substitution of 5-bromo-2-fluorobenzaldehyde with pyrrolidine.
References
- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. mdpi.com [mdpi.com]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of aromatic bromine compounds on the function of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brominated extracts as source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde derivatives and analogs
An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a promising, yet underexplored, area for therapeutic agent discovery. This technical guide provides a comprehensive overview of this chemical series by synthesizing information from structurally related analogs. It covers potential synthetic routes, discusses likely biological activities based on analog data, presents detailed experimental protocols for synthesis and in vitro screening, and explores hypothetical structure-activity relationships (SAR). This document serves as a foundational resource for researchers aiming to design and develop novel drug candidates based on this versatile core.
Introduction
The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to serve as a versatile scaffold, contribute to the stereochemistry of a molecule, and explore pharmacophore space effectively.[2] When coupled with a benzaldehyde moiety, a common pharmacophore known to interact with various biological targets, the resulting structure becomes a compelling starting point for drug discovery.
The specific scaffold, this compound, combines the N-aryl pyrrolidine motif with a reactive aldehyde group and a bromine substituent. Halogenation, particularly bromination, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. While direct biological data for this exact compound and its derivatives are scarce in published literature, analysis of its constituent parts and structurally similar molecules allows for the formulation of strong hypotheses regarding its potential therapeutic applications, which may include anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4][5]
This guide will therefore construct a detailed profile for the this compound series by leveraging data from analogous compounds to inform synthetic strategies, potential biological targets, and key structure-activity relationships.
Synthesis and Derivatization Strategies
The synthesis of the core this compound scaffold can be achieved through established N-arylation methodologies. A plausible and efficient approach is the palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.
A proposed synthetic workflow is outlined below. The reaction would involve coupling pyrrolidine with a di-halogenated benzaldehyde, such as 2,5-dibromobenzaldehyde. The higher reactivity of the bromine ortho to the aldehyde group under specific catalytic conditions would facilitate selective mono-amination.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Literature review of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a pyrrolidine moiety. While specific detailed studies on this compound are limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active compounds, known to influence physicochemical properties such as solubility and lipophilicity, and to provide a three-dimensional structure that can be crucial for binding to biological targets[1]. This guide provides a comprehensive overview of the probable synthesis, and potential properties of this compound, based on available data for closely related compounds.
Synthesis and Experimental Protocols
The most plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, 5-bromo-2-fluorobenzaldehyde, with pyrrolidine. The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is a good leaving group, facilitating the substitution by the nucleophilic pyrrolidine.
Proposed Synthesis of this compound
A likely synthetic pathway is the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine.
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for similar SNAr reactions.
-
Reaction Setup: To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis of Starting Material: 5-Bromo-2-fluorobenzaldehyde
The starting material, 5-bromo-2-fluorobenzaldehyde, is commercially available. Its synthesis is also reported in the literature. One common method involves the bromination of 2-fluorobenzaldehyde.
Synthesis of 5-Bromo-2-fluorobenzaldehyde
Caption: Synthetic scheme for 5-Bromo-2-fluorobenzaldehyde.
Experimental Protocol for 5-Bromo-2-fluorobenzaldehyde Synthesis
A reported method involves the reaction of o-fluorobenzaldehyde with a brominating reagent in the presence of a Lewis acid catalyst[2].
-
Reaction Setup: In a reactor, 2-fluorobenzaldehyde (0.56 mol) and anhydrous aluminum trichloride (0.045 mol) are added to concentrated sulfuric acid (223 ml) with stirring[2].
-
Reaction Conditions: The mixture is heated to 60 °C, and N-bromosuccinimide (0.59 mol) is added in portions. The reaction is allowed to proceed for 3-8 hours[2].
-
Work-up: The reaction mixture is poured into ice water and extracted with hexamethylene. The organic phase is washed with water and saturated aqueous common salt, then dried with anhydrous sodium sulfate[2].
-
Purification: After filtration and concentration, the crude product is purified by vacuum distillation to yield 5-bromo-2-fluorobenzaldehyde[2].
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 5-Bromo-2-fluorobenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C7H4BrFO | [3] |
| Molecular Weight | 203.01 g/mol | [3] |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | 230 °C | [4] |
| Density | 1.71 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.57 | [4] |
Table 2: Spectroscopic Data for Related Benzaldehyde Derivatives
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |
| 5-Bromo-2-hydroxybenzaldehyde | δ 6.9-7.8 (aromatic H), 9.8 (aldehyde H), 11.0 (hydroxyl H) | δ 115-160 (aromatic C), 196 (aldehyde C) | ~3100 (O-H), ~1650 (C=O), ~1200-1300 (C-O) | 200/202 (M+) |
| 5-Bromo-2-fluorobenzaldehyde | δ 7.2-7.9 (aromatic H), 10.3 (aldehyde H) | δ 117-162 (aromatic C), 187 (aldehyde C) | ~1690 (C=O), ~1250 (C-F) | 202/204 (M+) |
Note: The spectroscopic data for 5-Bromo-2-hydroxybenzaldehyde and 5-Bromo-2-fluorobenzaldehyde are compiled from various sources and databases and represent typical values.
For This compound , one would expect to see characteristic signals for the pyrrolidine ring in the 1H and 13C NMR spectra (typically in the range of δ 1.8-2.0 and 3.2-3.5 ppm for the CH2 groups in 1H NMR, and around δ 25 and 50 ppm in 13C NMR). The aromatic protons would show a complex splitting pattern, and the aldehyde proton would appear as a singlet downfield (around δ 9.5-10.0 ppm). The IR spectrum would be characterized by a strong carbonyl (C=O) stretch around 1670-1690 cm-1. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (254.13 g/mol ) with a characteristic isotopic pattern for the bromine atom.
Potential Applications in Drug Development
The pyrrolidine scaffold is a key structural motif in a wide array of biologically active molecules, including anticancer, antibacterial, and antiviral agents, as well as compounds targeting the central nervous system[1]. The incorporation of a pyrrolidine ring can enhance the pharmacological profile of a molecule.
Potential Biological Activities
Caption: Potential therapeutic applications of derivatives of this compound.
Derivatives of this compound could be explored for various therapeutic applications:
-
Anticancer Activity: A related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated significant anti-angiogenic and anti-proliferative activity[5]. The aldehyde functional group of the title compound can be readily converted to other functionalities to synthesize a library of compounds for screening against various cancer cell lines.
-
Antimicrobial Agents: The pyrrolidine nucleus is present in several antimicrobial agents[6]. The title compound could serve as a building block for novel antibiotics.
-
Central Nervous System (CNS) Drugs: Pyrrolidine derivatives have been investigated for their activity on the CNS, including anticonvulsant properties.
The aldehyde group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the generation of a diverse range of derivatives for biological evaluation.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis and an understanding of its likely chemical and physical properties based on established chemical principles and data from analogous compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 3. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data from structurally analogous compounds to predict its solubility profile. Furthermore, it outlines a general experimental protocol for determining solubility and presents a logical workflow for solubility assessment.
Predicted Solubility Characteristics
This compound is a multifaceted molecule incorporating a polar aldehyde group, a tertiary amine within the pyrrolidine ring, and a lipophilic brominated benzene ring. This combination of functional groups suggests a degree of solubility in a range of organic solvents. The presence of the pyrrolidine and aldehyde moieties may also allow for some solubility in polar protic solvents, potentially through hydrogen bonding. However, the bromo-benzene core is expected to contribute to its solubility in less polar and aromatic solvents.
Solubility Data of a Structural Analog: 2-Aminobenzaldehyde
To provide a quantitative reference, the solubility of 2-Aminobenzaldehyde, a structurally related compound, is presented below. This compound shares the aminobenzaldehyde core but lacks the pyrrolidine ring and the bromo substituent. It is described as slightly soluble in cold water and soluble in several organic solvents such as ethanol, ether, chloroform, and benzene[1]. More extensive solubility data for 2-Aminobenzaldehyde is detailed in Table 1.
| Solvent | Solubility (g/L) at 25°C |
| Dimethyl Sulfoxide (DMSO) | 400.88[2] |
| 1,4-Dioxane | 313.85[2] |
| Tetrahydrofuran (THF) | 277.19[2] |
| N,N-Dimethylformamide (DMF) | 242.82[2] |
| Acetonitrile | 161.47[2] |
| Ethanol | 76.84[2] |
| Chloroform | 69.31[2] |
| Dichloromethane | 51.21[2] |
| Toluene | 17.91[2] |
| Water | 4.6[2] |
| n-Hexane | 0.9[2] |
This data pertains to 2-Aminobenzaldehyde and should be used as an estimation for this compound.
General Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a research compound.
Caption: A logical workflow for determining and applying compound solubility data.
References
The Pivotal Role of Brominated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated benzaldehydes are a class of halogenated aromatic aldehydes that serve as versatile and highly valuable building blocks in the landscape of medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom onto the benzaldehyde scaffold imparts unique chemical properties that are instrumental in the synthesis of a diverse array of complex molecular architectures. The bromine atom can act as a directing group in further electrophilic aromatic substitutions and, more importantly, serves as a key handle for a variety of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This reactivity, combined with the synthetic versatility of the aldehyde functional group, positions brominated benzaldehydes as critical intermediates in the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of brominated benzaldehydes in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their influence on key cellular signaling pathways.
Synthesis of Brominated Benzaldehydes
The preparation of brominated benzaldehydes can be achieved through several synthetic routes, primarily involving the direct bromination of substituted benzaldehydes or the oxidation of the corresponding brominated toluenes.
Direct Bromination of Substituted Benzaldehydes
The electrophilic aromatic bromination of benzaldehyde and its derivatives is a common method for introducing a bromine atom onto the aromatic ring. The regioselectivity of the bromination is influenced by the electronic nature and position of existing substituents on the ring.
Experimental Protocol: Bromination of 3,4-dimethoxybenzaldehyde
This protocol describes the bromination of 3,4-dimethoxybenzaldehyde using elemental bromine in acetic acid.
-
Materials:
-
3,4-dimethoxybenzaldehyde
-
Glacial acetic acid
-
Bromine
-
Two-necked round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
In a two-necked round bottom flask, dissolve 3,4-dimethoxybenzaldehyde (e.g., 200 mg, 1.2 mmol) in glacial acetic acid (6 mL).
-
Prepare a solution of bromine in acetic acid (e.g., 1:4 v/v).
-
Slowly add the bromine solution to the stirred solution of the benzaldehyde.
-
Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 1 hour.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol.
-
Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene
An alternative and widely used method involves the free-radical bromination of the methyl group of a brominated toluene derivative, followed by hydrolysis to the aldehyde.
Experimental Protocol: Synthesis of 4-Bromobenzaldehyde
This two-step protocol details the synthesis of 4-bromobenzaldehyde from 4-bromotoluene.[1]
-
Step 1: Free-Radical Bromination of 4-Bromotoluene
-
Materials:
-
4-bromotoluene
-
Bromine
-
Three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Oil bath
-
150-watt tungsten lamp
-
-
Procedure:
-
Place 100 g (0.58 mol) of 4-bromotoluene in the three-necked flask.
-
Heat the flask in an oil bath to 105 °C with stirring.
-
Illuminate the flask with the 150-watt tungsten lamp.
-
Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.
-
After the addition is complete, raise the temperature to 150 °C to ensure the reaction goes to completion. The product of this step is 4-bromobenzal bromide.
-
-
-
Step 2: Hydrolysis of 4-Bromobenzal Bromide
-
Materials:
-
Crude 4-bromobenzal bromide from Step 1
-
Powdered calcium carbonate
-
Water
-
Large flask for reflux
-
Steam distillation apparatus
-
Filtration apparatus
-
Desiccator
-
-
Procedure:
-
Transfer the crude 4-bromobenzal bromide to a larger flask and thoroughly mix with 200 g of powdered calcium carbonate.
-
Add approximately 300 mL of water and cautiously heat the mixture to reflux for 15 hours to effect hydrolysis.
-
After hydrolysis, purify the product by steam distillation.
-
Collect the distillate in portions and cool to crystallize the 4-bromobenzaldehyde.
-
Collect the solid product by filtration and dry it in a desiccator. The expected yield is 60-70%.
-
-
Applications in the Synthesis of Bioactive Molecules
The true utility of brominated benzaldehydes in medicinal chemistry is realized in their role as versatile intermediates for the synthesis of a wide range of biologically active compounds. The aldehyde group provides a reactive site for chain extension and the formation of various functional groups, while the bromine atom is a key participant in powerful cross-coupling reactions.
Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde functionality of brominated benzaldehydes readily undergoes Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, which are common structural motifs in many drug molecules, such as stilbene derivatives.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis
This protocol describes the synthesis of an (E)-alkene from an aromatic aldehyde using a stabilized ylide.
-
Materials:
-
Brominated benzaldehyde (e.g., 2-benzoylbenzaldehyde, 1.0 equivalent)
-
Stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate, 1.0 to 1.2 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Round-bottom flask
-
Inert atmosphere apparatus (Nitrogen or Argon)
-
Stirring apparatus
-
TLC for reaction monitoring
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the brominated benzaldehyde in the anhydrous solvent.
-
Add the stabilized ylide to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the benzaldehyde ring is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl structures, which are prevalent in many pharmaceuticals.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a ligand-free Suzuki-Miyaura coupling reaction.
-
Materials:
-
Aryl halide (e.g., bromobenzaldehyde, 1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Solvent (e.g., a mixture of water and an organic solvent like ethanol)
-
Base (e.g., K₂CO₃)
-
Reaction vessel with stirring capability
-
Extraction and purification apparatus
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, Pd(OAc)₂, and the base.
-
Add the solvent system and stir the mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the reaction for the indicated time.
-
After completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Purify the product by column chromatography over silica gel.
-
Quantitative Biological Data of Brominated Benzaldehyde Derivatives
A significant number of compounds synthesized from brominated benzaldehydes have demonstrated promising biological activities. The following tables summarize some of the quantitative data for these derivatives in the areas of anticancer and antimicrobial research.
Anticancer Activity
Brominated chalcones, which can be synthesized from brominated benzaldehydes, have shown notable anticancer properties.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Brominated Chalcone | Compound 19 (H72) | MGC803 (Gastric) | 3.57 - 5.61 | [1][2] |
| HGC27 (Gastric) | 3.57 - 5.61 | [1][2] | ||
| SGC7901 (Gastric) | 3.57 - 5.61 | [1][2] | ||
| Halophenyl Chalcones | 3-Halophenyl chalcone derivatives | MCF-7/Topo | 5 - 9 | [3] |
| Trimethoxylated Naphthochalcone | Compound 61 | MCF-7/Topo | 2-3 times more active than halophenyl derivatives | [3] |
Antimicrobial Activity
While specific data for brominated benzaldehyde derivatives is emerging, related brominated compounds have shown significant antimicrobial effects.
| Compound Class | Specific Derivative | Microorganism | MIC (mg/mL) | Reference |
| Benzyl Bromide Derivative | 1a | Staphylococcus aureus | 1 | |
| Streptococcus pyogenes | 2 | |||
| Enterococcus faecalis | 2 | |||
| Klebsiella pneumoniae | 2 | |||
| Salmonella typhi | 2 | |||
| Escherichia coli | 2 | |||
| Candida albicans | 0.25 | |||
| Benzyl Bromide Derivative | 1c | Streptococcus pyogenes | 0.5 | |
| Enterococcus faecalis | 2 | |||
| Staphylococcus aureus | 4 | |||
| Klebsiella pneumoniae | 4 | |||
| Salmonella typhi | 4 |
Modulation of Cellular Signaling Pathways
Derivatives of benzaldehydes have been shown to exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most significant pathways are the PI3K/Akt/mTOR and the NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzaldehyde derivatives have been shown to inhibit this pathway, leading to anticancer effects.[4]
Caption: PI3K/Akt/mTOR pathway inhibition by brominated benzaldehyde derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Benzaldehyde derivatives have been found to suppress NF-κB activation.
Caption: Suppression of the NF-κB signaling pathway by brominated benzaldehyde derivatives.
Conclusion
Brominated benzaldehydes represent a cornerstone in the synthetic repertoire of medicinal chemists. Their dual reactivity allows for the construction of a vast chemical space of potential drug candidates. The examples provided herein demonstrate their utility in generating compounds with significant anticancer and antimicrobial activities. Furthermore, the ability of their derivatives to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores their importance in the development of targeted therapies. As synthetic methodologies continue to advance, the strategic use of brominated benzaldehydes is poised to remain a key driver of innovation in the ongoing quest for novel and more effective medicines. This guide serves as a foundational resource for researchers seeking to harness the synthetic power of these versatile intermediates in their drug discovery endeavors.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The protocols outlined herein describe a general yet robust methodology for the synthesis, purification, and characterization of these compounds, which serve as valuable intermediates in the development of novel therapeutic agents and functional materials.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds and their metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique structural and electronic properties of Schiff bases make them excellent ligands for the coordination of metal ions, leading to the formation of stable and often biologically active metal complexes.[4][5]
This compound is a substituted aromatic aldehyde that offers a versatile scaffold for the synthesis of novel Schiff bases. The presence of the bromine atom provides a site for further functionalization, such as cross-coupling reactions, while the electron-donating pyrrolidinyl group can modulate the electronic properties and biological activity of the resulting Schiff base derivatives. This document provides a comprehensive guide for the synthesis and characterization of Schiff bases from this precursor.
General Reaction Scheme
The synthesis of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the imine.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Materials and Equipment
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, alkyl amines)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
Recrystallization solvents (e.g., ethanol, ethyl acetate, hexane)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of a Schiff Base with Aniline
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol. Add a magnetic stir bar to the flask.
-
Addition of Amine: To this solution, add an equimolar amount (10 mmol) of aniline dropwise while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-6 hours.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed using a rotary evaporator to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator.
-
Characterization: Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for Schiff base synthesis and purification.
Data Presentation
The following tables summarize typical characterization data for Schiff bases. The exact values will vary depending on the specific primary amine used.
Table 1: Physicochemical and Yield Data
| Schiff Base Derivative (R group of Amine) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Phenyl | C₁₇H₁₆BrN₂ | 328.23 | e.g., 110-112 | e.g., 85 |
| 4-Chlorophenyl | C₁₇H₁₅BrClN₂ | 362.68 | e.g., 125-127 | e.g., 88 |
| 4-Methoxyphenyl | C₁₈H₁₈BrN₂O | 358.26 | e.g., 118-120 | e.g., 90 |
| Ethyl | C₁₃H₁₆BrN₂ | 280.19 | e.g., 78-80 | e.g., 75 |
Table 2: Spectroscopic Characterization Data
| Schiff Base Derivative | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- | ¹³C NMR (δ ppm) -CH=N- |
| Phenyl | e.g., 1625-1640 | e.g., 8.2-8.5 (s, 1H) | e.g., 158-162 |
| 4-Chlorophenyl | e.g., 1620-1635 | e.g., 8.3-8.6 (s, 1H) | e.g., 157-161 |
| 4-Methoxyphenyl | e.g., 1615-1630 | e.g., 8.1-8.4 (s, 1H) | e.g., 156-160 |
| Ethyl | e.g., 1630-1645 | e.g., 7.9-8.2 (t, 1H) | e.g., 160-165 |
Note: The data presented in these tables are exemplary and intended for illustrative purposes. Actual experimental data should be obtained for each synthesized compound.
Applications and Future Directions
Schiff bases derived from this compound are expected to have a wide range of applications, particularly in drug development and materials science.
-
Antimicrobial Agents: The imine group is a key pharmacophore in many antimicrobial compounds. These Schiff bases and their metal complexes can be screened for activity against various bacterial and fungal strains.[3][4]
-
Anticancer Agents: Many Schiff base derivatives have demonstrated significant anticancer activity. The synthesized compounds can be evaluated for their cytotoxicity against various cancer cell lines.
-
Corrosion Inhibitors: The nitrogen and potentially other heteroatoms in the Schiff base structure can coordinate to metal surfaces, forming a protective layer that inhibits corrosion.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.
-
Fluorescent Probes: The extended conjugation in these molecules may impart fluorescent properties, making them suitable for development as sensors for metal ions or other analytes.
Caption: Potential applications of the synthesized Schiff bases.
Conclusion
The protocols detailed in this document provide a solid foundation for the synthesis, purification, and characterization of novel Schiff bases from this compound. These compounds hold significant promise for a variety of applications, particularly in the field of medicinal chemistry. Further research into the biological activities and material properties of these Schiff bases and their metal complexes is warranted to fully explore their potential.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. medmedchem.com [medmedchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. chemijournal.com [chemijournal.com]
Application Notes and Protocols for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a versatile building block in various palladium-catalyzed cross-coupling reactions. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the presence of three key functional groups: an aldehyde, a pyrrolidine moiety, and a reactive bromine atom on the aromatic ring.
The electron-donating pyrrolidine group and the electron-withdrawing aldehyde group influence the reactivity of the aryl bromide. The bromine atom at the 5-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several important C-C and C-N bond-forming reactions.[1] This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided conditions are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for experimental work.[2][3][4]
General Principles of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5] The general catalytic cycle for these reactions typically involves three key steps[4]:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki) or Related Steps: The organic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic moiety to the palladium center.[2] In Heck and Sonogashira reactions, this step involves coordination and insertion of the alkene or alkyne.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
References
Application Note: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The presence of the electron-donating pyrrolidine group and the electron-withdrawing bromine atom on the benzaldehyde scaffold makes it an interesting substrate for various organic transformations. Formylation reactions and subsequent condensations are fundamental transformations in organic synthesis, providing versatile intermediates for the construction of complex molecular architectures found in many pharmaceutical agents.[1] This document provides a detailed protocol for the Claisen-Schmidt condensation of this compound with acetophenone to synthesize a chalcone derivative, a class of compounds known for their diverse biological activities.
Experimental Protocol
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.
Materials:
-
This compound (MW: 254.13 g/mol )
-
Acetophenone (MW: 120.15 g/mol )
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl, 1M solution)
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.93 mmol) and acetophenone (0.52 g, 4.33 mmol, 1.1 eq) in 20 mL of ethanol.
-
Addition of Base: While stirring the solution at room temperature, slowly add 10 mL of an aqueous solution of sodium hydroxide (10% w/v).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice and water.
-
Neutralization and Extraction: Acidify the mixture to pH ~7 by the dropwise addition of 1M HCl. A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure chalcone derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Data Presentation
The following table summarizes the key quantitative data for the Claisen-Schmidt condensation reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (3.93 mmol) |
| Acetophenone | 0.52 g (4.33 mmol) |
| Sodium Hydroxide (10% aq.) | 10 mL |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Expected Product | (E)-1-(5-bromo-2-(pyrrolidin-1-yl)phenyl)-3-phenylprop-2-en-1-one |
| Theoretical Yield | 1.41 g |
| Typical Experimental Yield | 80-90% |
| Purity (post-purification) | >98% |
| Analytical Data | |
| Appearance | Yellow solid |
| Melting Point | To be determined |
| ¹H NMR | Consistent with expected structure |
| Mass Spectrum (m/z) | Consistent with expected molecular weight |
Visualization
.dot
References
Application Notes and Protocols: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a versatile building block in organic synthesis. The focus is on its application in the synthesis of heterocyclic compounds with potential therapeutic applications, particularly as intermediates for enzyme inhibitors.
Introduction
This compound is a valuable bifunctional molecule for organic synthesis. The presence of an aldehyde group allows for a wide range of classical carbonyl chemistry, including reductive amination, condensation reactions, and the formation of various heterocyclic systems. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The pyrrolidine moiety can influence the solubility and pharmacokinetic properties of the final compounds and may also participate in binding interactions with biological targets.
This combination of reactive sites makes this compound a key starting material for the synthesis of a variety of scaffolds, particularly in the field of medicinal chemistry for the development of enzyme inhibitors.
Application: Synthesis of a PARP Inhibitor Intermediate
A significant application of this compound is in the synthesis of intermediates for Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.
The following protocol details the synthesis of 8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one , a key intermediate for PARP inhibitors, starting from this compound.
Experimental Protocol: Synthesis of 8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one
This protocol is adapted from patent literature describing the synthesis of PARP inhibitor intermediates.
Reaction Scheme:
Materials:
-
This compound
-
β-Alanine ethyl ester hydrochloride
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add β-alanine ethyl ester hydrochloride (1.2 eq) and ammonium acetate (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of the PARP inhibitor intermediate.
| Parameter | Value |
| Starting Material | This compound |
| Product | 8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Note: Yields are dependent on the specific reaction scale and purification efficiency.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of the PARP inhibitor intermediate.
Caption: Synthetic workflow for the PARP inhibitor intermediate.
Signaling Pathway: PARP Inhibition
The synthesized intermediate is a precursor for PARP inhibitors. The diagram below illustrates the general mechanism of PARP inhibition in the context of DNA repair.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Application Notes and Protocols for Reactions Involving 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of a reactive aryl bromide, a nucleophilic pyrrolidine moiety, and an electrophilic aldehyde group within the same molecule allows for a diverse range of chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization through three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental for the construction of complex molecular architectures from this valuable building block.
The derivatives of 2-(pyrrolidin-1-yl)benzaldehyde have been investigated for various biological activities, including as sigma receptor ligands and potential inhibitors of enzymes such as dihydrofolate reductase (DHFR) and glycosidases.[1][2][3] These application notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel compounds derived from this compound.
Synthesis of this compound
A common route for the synthesis of 2-(pyrrolidin-1-yl)benzaldehydes involves the nucleophilic aromatic substitution of a fluorine atom in a corresponding 2-fluorobenzaldehyde derivative.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
5-Bromo-2-fluorobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 16 | 75-85 |
Note: Yields are representative and based on reactions with analogous aryl bromides. Optimization may be required for this specific substrate.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard Schlenk line apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, weigh palladium(II) acetate (3 mol%) and SPhos (6 mol%) and add them to the reaction flask.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the flask and thoroughly degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde.
References
- 1. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate with significant potential in the development of novel organocatalysts for asymmetric synthesis. The pyrrolidine moiety is a well-established "privileged scaffold" in organocatalysis, known for its ability to activate substrates through the formation of enamine or iminium ion intermediates. The presence of a bromine atom and a benzaldehyde group on the aromatic ring of this compound offers valuable opportunities for catalyst diversification and fine-tuning of steric and electronic properties.
The aldehyde functionality can be readily transformed into a variety of catalytically active groups, such as chiral amines or alcohols, which can participate in hydrogen bonding or act as additional stereocontrolling elements. The bromine atom can be utilized in cross-coupling reactions to introduce bulky substituents that can enhance enantioselectivity by creating a more defined chiral pocket around the catalytic site. This modularity allows for the rational design and synthesis of a library of catalysts derived from this compound for specific asymmetric transformations.
Principle of Catalysis:
Organocatalysts derived from this compound are expected to operate primarily through enamine catalysis. In a typical reaction, the secondary amine of the pyrrolidine ring condenses with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product. The substituents on the phenyl ring, derived from the initial benzaldehyde and bromine, play a crucial role in influencing the stereochemical outcome of the reaction.
Potential Applications:
Based on the extensive literature on pyrrolidine-based organocatalysts, derivatives of this compound are anticipated to be effective catalysts for a range of asymmetric reactions, including:
-
Michael Additions: The conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts have demonstrated high efficiency and enantioselectivity in this transformation.[1][2][3]
-
Aldol Reactions: The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.
-
Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds can be achieved through enantioselective Mannich reactions.
-
Diels-Alder Reactions: Chiral pyrrolidine derivatives have been employed to catalyze enantioselective [4+2] cycloadditions.
The ability to tune the catalyst structure by modifying the bromo and aldehyde functionalities makes this compound a promising starting material for the development of highly selective and active organocatalysts for these and other important organic transformations.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric Michael addition of aldehydes to nitroolefins using pyrrolidine-based organocatalysts structurally related to derivatives of this compound. This data is provided to illustrate the potential efficacy of catalysts derived from the title compound.
Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of 3-Phenylpropanal to β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |
| 10 | CH₂Cl₂ | Room Temp. | 7 | 95-99 | 70:30 - 78:22 | ~68 |
| 10 | Toluene | 0 | 24 | 87 | 92:8 | 85 |
| 5 | Dioxane | Room Temp. | 48 | >95 | 95:5 | 97 |
| 10 | THF | -20 | 72 | 92 | 98:2 | 99 |
Data adapted from studies on analogous pyrrolidine-based organocatalysts.[1][3]
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a catalyst derived from this compound and its application in an asymmetric Michael addition.
Protocol 1: Synthesis of a Chiral Diamine Catalyst from this compound
This protocol describes a hypothetical two-step synthesis of a chiral diamine catalyst.
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add (R)-(-)-2-phenylglycinol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral amino alcohol intermediate.
Step 2: Conversion to Diamine
-
Dissolve the chiral amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA, 1.2 eq) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a mixture of THF and water (1:1) and add triphenylphosphine (1.5 eq).
-
Heat the mixture to 60 °C and stir for 8 hours to reduce the azide to the amine.
-
Cool the reaction mixture and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final chiral diamine catalyst.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol describes the use of the synthesized chiral diamine catalyst in a representative asymmetric Michael addition reaction.[1][2]
-
In a dry vial, dissolve the chiral diamine catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%) in toluene (1.0 mL) under an inert atmosphere.
-
Add 3-phenylpropanal (0.3 mmol, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C and add β-nitrostyrene (0.2 mmol, 1.0 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
After 24 hours, or upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Mandatory Visualization
Caption: Workflow for catalyst synthesis and application.
Caption: Generalized enamine catalysis cycle.
References
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aldehyde group in 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization can lead to a diverse range of derivatives with potential biological activities. The presence of the ortho-pyrrolidinyl group and the para-bromo substituent influences the reactivity of the aldehyde and provides opportunities for further structural modifications.
Introduction
This compound is a valuable starting material in the synthesis of novel heterocyclic compounds. The pyrrolidine moiety is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.[1] The functionalization of the aldehyde group allows for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines key synthetic transformations of the aldehyde group, including reductive amination, Wittig reaction, and Knoevenagel condensation.
Synthesis of the Starting Material
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common precursor is 5-bromo-2-fluorobenzaldehyde, where the fluorine atom is activated towards displacement by the electron-withdrawing aldehyde group.
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromo-2-fluorobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Functionalization of the Aldehyde Group
The aldehyde group of this compound is a versatile handle for various chemical transformations. Below are detailed protocols for key functionalization reactions.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[2][3] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent.
Caption: Workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol or DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Reactant (Primary Amine) | Reducing Agent | Solvent | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCM | 85-95 |
| Aniline | NaBH₃CN | Methanol | 70-85 |
| Cyclohexylamine | NaBH(OAc)₃ | DCM | 80-90 |
Table 1: Representative data for the reductive amination of this compound. Yields are estimated based on similar reactions and may vary.
Wittig Reaction
The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes and phosphorus ylides.[2][4][5] The stereochemical outcome of the reaction is dependent on the stability of the ylide used.
Caption: General workflow for the Wittig reaction.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in toluene or DCM.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the corresponding ethyl cinnamate derivative.
| Ylide | Solvent | Temperature | Typical Yield (%) | Predominant Isomer |
| Ethyl (triphenylphosphoranylidene)acetate | Toluene | 80 °C | 80-90 | E |
| (Triphenylphosphoranylidene)acetonitrile | DCM | Room Temp. | 85-95 | E |
Table 2: Representative data for the Wittig reaction with stabilized ylides. Yields are estimated based on similar reactions and may vary.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a C=C double bond.[6][7][8][9] This reaction is often catalyzed by a weak base.
Caption: Workflow for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.05 eq).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) and stir the reaction mixture at room temperature for 1-2 hours.
-
The product often precipitates out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | 90-98 |
| Ethyl cyanoacetate | Ammonium acetate | Toluene (reflux) | 85-95 |
| Diethyl malonate | Piperidine | Ethanol (reflux) | 70-80 |
Table 3: Representative data for the Knoevenagel condensation. Yields are estimated based on similar reactions and may vary.
Applications in Drug Discovery
Derivatives of this compound are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[10][11][12][13][14][15][16] The functionalized products can be screened against various biological targets to identify novel therapeutic leads.
Potential Biological Targets and Signaling Pathways
The diverse structures that can be generated from this compound may interact with a range of biological targets. For instance, compounds with extended conjugation and specific functional groups may act as enzyme inhibitors or receptor modulators.
Caption: Logical flow from starting material to potential therapeutic applications.
For example, thiosemicarbazone derivatives of structurally related 4-(pyrrolidin-1-yl)benzaldehyde have shown inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial therapies.[17] It is plausible that derivatives of this compound could exhibit similar activities. The bromo substituent also provides a handle for further diversification through cross-coupling reactions, expanding the chemical space for drug discovery.
Summary
This compound is a highly versatile building block for the synthesis of a wide range of functionalized molecules. The protocols provided herein for reductive amination, Wittig reaction, and Knoevenagel condensation offer reliable methods for the derivatization of its aldehyde group. The resulting products are promising candidates for screening in various drug discovery programs, particularly in the areas of oncology and infectious diseases. The combination of the pyrrolidine moiety and the bromo-substituted aromatic ring provides a unique scaffold for the development of novel therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. adichemistry.com [adichemistry.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. Contact Support [mychemblog.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 15. mdpi.com [mdpi.com]
- 16. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: Synthesis of 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biaryl aldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The pyrrolidinyl moiety often imparts favorable pharmacokinetic properties, while the biaryl scaffold is a common feature in many therapeutic agents. This document provides a detailed protocol for the synthesis of a specific derivative, 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde, starting from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. The described method utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This reaction is widely used in industrial applications for the synthesis of complex organic molecules, including pharmaceuticals.[1]
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The central transformation in this protocol is the Suzuki-Miyaura coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex.[1][2] In this specific application, this compound is coupled with phenylboronic acid to yield 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3] A base is required to activate the boronic acid for the transmetalation step.[2]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Suzuki-Miyaura cross-coupling synthesis of 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde. The values are representative of expected outcomes based on similar reactions reported in the literature.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume | Yield (%) | Purity (%) |
| This compound | 254.12 | 1.0 | 5.0 | 1.27 g | - | >98 |
| Phenylboronic Acid | 121.93 | 1.2 | 6.0 | 0.73 g | - | - |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.15 | 173 mg | - | - |
| K₂CO₃ | 138.21 | 2.0 | 10.0 | 1.38 g | - | - |
| Toluene | - | - | - | 40 mL | - | - |
| Ethanol | - | - | - | 10 mL | - | - |
| Water | - | - | - | 10 mL | - | - |
| Product: 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde | 251.32 | - | - | - | ~85-95 | >98 |
Experimental Protocols
Materials and Equipment
-
Reagents: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene (anhydrous), Ethanol, Ethyl acetate, Hexanes, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Nitrogen or Argon gas inlet, Separatory funnel, Rotary evaporator, Silica gel for column chromatography, Glassware for chromatography, TLC plates.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Palladium catalysts and organic solvents are toxic and flammable. Handle with care.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.27 g, 5.0 mmol).
-
Add phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv) and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv).
-
-
Catalyst Addition and Solvent Degassing:
-
Add Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol, 0.03 equiv) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde as a solid.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis.
Signaling Pathway (Catalytic Cycle)
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: The Role of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates three key chemical features that make it a valuable precursor for the synthesis of a wide array of complex molecular scaffolds:
-
An aldehyde group , which can readily participate in reactions such as reductive aminations, Wittig reactions, and condensations to build diverse side chains or heterocyclic systems.
-
A bromo substituent on the aromatic ring, which serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
A pyrrolidinyl moiety , which can influence the solubility, pharmacokinetic properties, and receptor-binding interactions of the final drug candidate.
The strategic positioning of these functional groups allows for sequential and regioselective modifications, providing a powerful platform for the synthesis of novel pharmaceutical intermediates. This document outlines the application of this compound in key synthetic transformations and provides detailed protocols for its use in the synthesis of precursors for targeted therapies, such as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
Key Applications in Pharmaceutical Synthesis
The presence of the bromine atom on the benzene ring makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. These reactions allow for the introduction of diverse chemical moieties, which is essential for developing structure-activity relationships (SAR) and optimizing the pharmacological properties of new chemical entities.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, enabling the synthesis of biaryl structures. Biaryl motifs are prevalent in many kinase inhibitors, where they can interact with the ATP-binding site.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of aryl alkynes. These are important intermediates for the construction of various heterocyclic systems and are found in some PARP inhibitors.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines, amides, and heterocycles. This reaction is crucial for the synthesis of compounds targeting a variety of biological pathways and is widely used in the pharmaceutical industry.[2]
The aldehyde functionality can be further elaborated either before or after the cross-coupling reaction, adding to the synthetic versatility of this building block. For instance, it can be converted to an oxime, which can then be used to construct various five- or six-membered heterocyclic rings.
Experimental Protocols
The following sections provide detailed protocols for the application of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methodologies for structurally similar aryl bromides and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(pyrrolidin-1-yl)benzaldehyde.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | The choice of catalyst and ligand can significantly impact the reaction efficiency. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typically used. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Sonogashira Coupling of this compound
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2.0-3.0 equivalents or as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the metal catalysts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common and effective catalyst. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Essential for the catalytic cycle in the standard Sonogashira reaction. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Acts as both a base and a solvent in some cases. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.5 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of the inert gas, add the anhydrous solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their stability and activity. |
| Ligand | BINAP, Xantphos, RuPhos, XPhos | The choice of ligand is critical and depends on the amine substrate. |
| Base | Sodium tert-butoxide (NaOtBu), K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for this reaction. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
The following diagrams illustrate the central role of this compound in the synthesis of diverse pharmaceutical intermediates and a general experimental workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, in conjunction with the reactivity of its aldehyde group, provides medicinal chemists with a powerful tool for the rapid generation of diverse molecular scaffolds. The protocols and data presented in this document offer a solid foundation for researchers to utilize this building block in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity in the synthesis of new drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products.[1] The most likely impurities are the corresponding carboxylic acid (5-bromo-2-(pyrrolidin-1-yl)benzoic acid) formed by air oxidation, and the corresponding alcohol ( (5-bromo-2-(pyrrolidin-1-yl)phenyl)methanol) from reduction.[1][2] Depending on the synthetic route, residual starting materials may also be present.
Q2: Which purification method is most suitable for this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is a versatile technique for separating the target compound from a variety of impurities, especially those with different polarities.[3][4]
-
Recrystallization is effective for removing small amounts of impurities if a suitable solvent can be found.[5][6]
-
Acid-base extraction can be used to remove acidic impurities like the corresponding carboxylic acid.[1] A wash with a mild base solution (e.g., saturated sodium bicarbonate) can selectively remove the acidic impurity into the aqueous layer.[7]
-
Bisulfite adduct formation is a classic method for purifying aldehydes. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities by extraction. The aldehyde is then regenerated by treatment with a base.[2][8]
Q3: My compound appears as a gum or oil and is difficult to handle. What can I do?
The gummy or oily nature of the crude product could be due to the presence of impurities or residual solvent.[9] Attempting to triturate the crude material with a non-polar solvent like hexanes or pentane may induce solidification. If the product is intended to be a solid, ensuring all solvents are thoroughly removed under high vacuum is crucial. If it remains an oil, purification by column chromatography is often the best approach.
Q4: I am observing decomposition of my compound during purification. How can I minimize this?
Aldehydes can be sensitive to air oxidation and prolonged exposure to silica gel during column chromatography.[2] To minimize decomposition:
-
Use fresh, high-quality solvents for chromatography.
-
Avoid leaving the compound on the silica gel column for an extended period.
-
Consider using a less acidic stationary phase, such as neutral alumina, if decomposition on silica is suspected.[7]
-
Keep the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during storage.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2).[4] |
| Streaking or tailing of the spot on TLC and column | The compound may be too polar for the silica gel, or it could be acidic/basic. The sample may have been overloaded. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[3] |
| Product appears to decompose on the column | The compound is sensitive to the acidic nature of silica gel. | Consider using a different stationary phase like neutral alumina. Alternatively, run the column quickly (flash chromatography) to minimize contact time.[2][7] |
Recrystallization
| Issue | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The solution is too concentrated, cooling is too rapid, or there are significant impurities. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. If impurities are the issue, a preliminary purification by column chromatography may be necessary.[5] |
| No crystals form upon cooling | The solution is too dilute, or the solution is supersaturated. | Evaporate some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[6] |
| Low recovery of the purified product | Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane
-
Glass column, fraction collector or test tubes, TLC plates, UV lamp
Procedure:
-
Solvent System Selection: On a TLC plate, spot the crude material and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.[10]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the compound fully dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale/Expected Outcome |
| Column Chromatography | Hexanes/Ethyl Acetate (e.g., starting with 95:5 and increasing polarity) | Good for separating compounds with moderate polarity differences. The pyrrolidine group increases polarity compared to a simple bromobenzaldehyde. |
| Dichloromethane/Hexanes | Can provide different selectivity compared to ethyl acetate systems. | |
| Recrystallization | Isopropanol or Ethanol | The compound is likely to be soluble in hot alcohols and less soluble when cold. |
| Ethyl Acetate/Hexanes | A two-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed, followed by slow cooling. |
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzaldehyde and pyrrolidine.
Q1: The reaction is slow or incomplete, resulting in a low yield of the desired product. What are the potential causes and solutions?
Potential Causes:
-
Insufficient reaction temperature: The activation energy for the SNAr reaction may not be met.
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.
-
Base is not strong enough: An inadequate base may not efficiently deprotonate the pyrrolidine, reducing its nucleophilicity.
-
Poor quality of starting materials: Impurities in 5-Bromo-2-fluorobenzaldehyde or pyrrolidine can hinder the reaction.
Solutions:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are generally preferred for SNAr reactions as they can solvate the cation while leaving the nucleophile more reactive.
-
Choice of Base: Employ a stronger, non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) to facilitate the reaction.
-
Starting Material Purity: Ensure the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Purification of starting materials may be necessary.
Q2: I am observing the formation of significant side products. How can I minimize them?
Potential Side Products & Causes:
-
Bis-addition products: Reaction of the product with another molecule of the electrophile. This is less likely in this specific synthesis but can occur under forcing conditions.
-
Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to degradation.
Solutions:
-
Control Stoichiometry: Use a slight excess of the nucleophile (pyrrolidine) to ensure the complete consumption of the electrophile (5-Bromo-2-fluorobenzaldehyde). A molar ratio of 1:1.1 to 1:1.5 (electrophile:nucleophile) is a good starting point.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely to determine the point of maximum product formation before significant side product formation or decomposition occurs. Avoid unnecessarily high temperatures or long reaction times.
Q3: The purification of the final product is challenging, leading to product loss and reduced yield. What purification strategies are recommended?
Challenges:
-
Similar polarity of product and starting material: This can make separation by column chromatography difficult.
-
Presence of baseline impurities in the crude product.
Solutions:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. This typically involves quenching the reaction with water, extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over an anhydrous salt (e.g., Na2SO4).[1]
-
Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from unreacted starting materials and impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a high-purity product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing aldehyde group activates the aromatic ring, making it susceptible to nucleophilic attack by pyrrolidine at the carbon atom bearing the fluorine atom. The fluorine atom is a good leaving group.
Q2: Which analytical techniques are best for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q3: What safety precautions should be taken during this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
5-Bromo-2-fluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.
-
Pyrrolidine is a flammable and corrosive liquid. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Summary
The following table summarizes typical reaction conditions for nucleophilic aromatic substitution reactions that can be adapted for the synthesis of this compound.
| Parameter | Condition | Rationale |
| Starting Materials | 5-Bromo-2-fluorobenzaldehyde, Pyrrolidine | Fluorine is a good leaving group in SNAr reactions. |
| Solvent | DMSO, DMF, Acetonitrile | Aprotic polar solvents enhance the rate of SNAr reactions. |
| Base | K2CO3, Et3N | Neutralizes the HF formed and facilitates the reaction. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-24 hours | Monitored by TLC or HPLC to determine completion. |
| Workup | Aqueous extraction | To remove the base and other water-soluble impurities. |
| Purification | Column chromatography, Recrystallization | To isolate the pure product. |
Experimental Protocol
This protocol provides a general methodology for the synthesis of this compound. Optimization may be required to achieve the best yield.
Materials:
-
5-Bromo-2-fluorobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of this compound.
References
Overcoming solubility issues with 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and solubility of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a synthetic organic compound. Its structure suggests it is likely a solid at room temperature with limited solubility in aqueous solutions and better solubility in organic solvents. The presence of the polar benzaldehyde and pyrrolidine groups, along with the nonpolar bromophenyl group, gives it intermediate polarity.
Q2: What are the potential applications of this compound in research and drug discovery?
While specific applications are diverse, compounds containing the pyrrolidine scaffold are of great interest in medicinal chemistry.[1] The pyrrolidine ring is a key feature in many biologically active molecules and approved drugs.[1] Such compounds are often investigated for their potential as anticancer, anti-inflammatory, and central nervous system-acting agents.[1][2] The benzaldehyde group can be a reactive handle for further chemical modifications to synthesize a library of compounds for screening.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable to prevent degradation from moisture and air.
Troubleshooting Guide: Overcoming Solubility Issues
Q4: I am having difficulty dissolving this compound. What should I do?
If you are encountering solubility issues, consider the following troubleshooting steps, presented in a logical workflow:
Caption: Troubleshooting workflow for solubility issues.
Q5: The compound precipitates out of solution upon standing or cooling. How can I prevent this?
Precipitation after initial dissolution often indicates that the solution is supersaturated. To address this:
-
Maintain Temperature: If the compound was dissolved with heating, try to maintain the temperature of the solution during your experiment, if the protocol allows.
-
Use a Co-solvent: Adding a small amount of a better solvent (a co-solvent) can increase the overall solvating power of your solvent system and prevent precipitation.
-
Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before use to avoid issues with stability and precipitation over time.
Recommended Solvents and Protocols
Solvent Solubility Profile
The following table provides a qualitative overview of recommended solvents for this compound based on general chemical principles. Note: Experimental verification is highly recommended.
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, useful for stock solutions. |
| Dichloromethane (DCM) | Halogenated | Moderate to High | A good starting solvent for organic reactions. |
| Tetrahydrofuran (THF) | Ether | Moderate | Can be a suitable solvent for various chemical transformations. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used in analytical chemistry and as a reaction solvent. |
| Ethanol / Methanol | Polar Protic | Low to Moderate | May require heating to achieve dissolution. |
| Water | Aqueous | Very Low | The compound is expected to be poorly soluble in aqueous solutions. |
General Protocol for Dissolving this compound
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable container.
-
Add Solvent: Add a small volume of the chosen solvent (e.g., DMSO for a stock solution) to the solid.
-
Vortex/Stir: Vigorously vortex or stir the mixture.
-
Gentle Heating (Optional): If the compound does not dissolve, gently warm the mixture in a water bath (typically 30-50°C). Avoid excessive heat to prevent potential degradation.
-
Sonication (Optional): If solids persist, place the container in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.
-
Add Remaining Solvent: Once the compound is dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.
General Protocol for Recrystallization
Recrystallization can be used for purification and may help in obtaining a more soluble crystalline form.
-
Dissolve in Minimum Hot Solvent: In a flask, add a small amount of a suitable solvent (e.g., ethanol or a mixture like ethyl acetate/hexanes) to your crude this compound.
-
Heat to Dissolve: Heat the mixture gently while stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Induce Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in Ice Bath: Once crystals have started to form at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Experimental Workflow and Hypothetical Application
Experimental Workflow: Preparation for a Screening Assay
The following diagram illustrates a typical workflow for preparing this compound for use in a high-throughput screening assay.
Caption: Workflow for compound preparation and screening.
Hypothetical Signaling Pathway Inhibition
Given the interest in pyrrolidine-containing molecules for drug discovery, a compound like this compound could be synthesized as part of a library to screen for inhibitors of a specific signaling pathway, for example, a kinase pathway involved in cancer cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help ensure your reaction proceeds to completion with a high yield.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the pyrrolidine acts as a nucleophile, attacking the carbon atom bearing a halogen on the benzaldehyde ring. The presence of the electron-withdrawing aldehyde group at the ortho position is crucial for activating the aromatic ring towards this nucleophilic attack.
Q2: Which starting material is better: 5-bromo-2-fluorobenzaldehyde or 2,5-dibromobenzaldehyde?
A2: For a successful SNAr reaction, 5-bromo-2-fluorobenzaldehyde is the superior starting material. In SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic.
Q3: Is a base required for this reaction? If so, what kind of base is recommended?
A3: Yes, a base is typically required to achieve high yields in this reaction. The base serves to deprotonate the intermediate formed after the nucleophilic attack, facilitating the elimination of the halide leaving group. Non-nucleophilic bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used.
Q4: What are the recommended solvents for this reaction?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the intermediate and reagents effectively without participating in the reaction. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
Troubleshooting Guide: Reaction Not Going to Completion
This guide addresses the common issue of the this compound synthesis not proceeding to completion, resulting in low yields.
Problem: Low conversion of starting material to product observed by TLC or LC-MS.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for an incomplete SNAr reaction.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Starting Materials: Ensure the purity of both 5-bromo-2-fluorobenzaldehyde and pyrrolidine. Impurities can interfere with the reaction. If necessary, purify the starting materials before use.
-
Base: Use a high-quality, anhydrous base. The presence of water can lead to unwanted side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increase it in increments of 10-20°C.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require a longer time to reach completion.
-
Solvent: Ensure the use of an anhydrous polar aprotic solvent. Traces of water can react with the base and reduce its effectiveness.
-
-
Check Stoichiometry:
-
A slight excess of the nucleophile (pyrrolidine), typically 1.1 to 1.5 equivalents, can help drive the reaction to completion.
-
Ensure at least 2 equivalents of the base (e.g., K₂CO₃) are used to neutralize the HF that is formed and to facilitate the reaction.
-
-
Consider Side Reactions:
-
The aldehyde functional group can potentially react with pyrrolidine, especially at high temperatures, to form an iminium ion or an enamine. If you observe multiple unidentified spots on your TLC, consider running the reaction at a lower temperature for a longer duration to favor the desired SNAr pathway.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of 2-halobenzaldehydes with secondary amines, based on literature for similar reactions.
| Starting Material | Nucleophile (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 5-Bromo-2-fluorobenzaldehyde | Pyrrolidine (1.2) | K₂CO₃ (2.0) | DMSO | 80 - 100 | 4 - 8 | 85 - 95 |
| 5-Bromo-2-fluorobenzaldehyde | Pyrrolidine (1.2) | Et₃N (2.0) | DMF | 90 - 110 | 6 - 12 | 70 - 85 |
| 2,5-Dibromobenzaldehyde | Pyrrolidine (1.5) | K₂CO₃ (2.5) | NMP | 120 - 140 | 12 - 24 | 40 - 60 |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
5-bromo-2-fluorobenzaldehyde
-
Pyrrolidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add pyrrolidine (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Navigating Purity: A Technical Guide to Identifying Impurities in 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying potential impurities in your samples of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to ensure the quality and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on its common synthesis via nucleophilic aromatic substitution of 5-bromo-2-fluorobenzaldehyde with pyrrolidine, the most probable impurities include:
-
Starting Materials: Unreacted 5-bromo-2-fluorobenzaldehyde and residual pyrrolidine.
-
Side Products: 5-Bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) resulting from the hydrolysis of the starting material or product.
-
Oxidation Product: 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid, formed by the oxidation of the aldehyde functional group.
Q2: How can I distinguish the product from the starting material, 5-bromo-2-fluorobenzaldehyde, in the ¹H NMR spectrum?
A2: The most significant difference will be the absence of the pyrrolidine signals and the presence of a fluorine-coupled doublet for the aldehyde proton in the starting material. The aromatic region will also show different splitting patterns due to the fluorine substituent.
Q3: What are the characteristic ¹H NMR signals for the pyrrolidine moiety in the final product?
A3: The pyrrolidine ring will typically exhibit two multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (N-CH₂) will appear further downfield (around 3.0-3.5 ppm) compared to the other two methylene groups (β-CH₂), which will be further upfield (around 1.9-2.2 ppm).
Q4: Can I use ¹³C NMR to identify these impurities?
A4: Absolutely. ¹³C NMR is a powerful tool for this purpose. The carbonyl carbon of the aldehyde in the product will have a distinct chemical shift (expected around 190 ppm). The starting material will show carbon signals with C-F coupling, and the oxidation product will have a carboxylic acid carbonyl signal at a different chemical shift (typically 165-185 ppm). The pyrrolidine carbons will also have characteristic shifts.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound and provides steps for resolution.
Issue 1: Unexpected singlet around 9.8 ppm in the ¹H NMR spectrum.
-
Possible Cause: This is likely the aldehyde proton of unreacted 5-bromo-2-fluorobenzaldehyde or the hydrolysis product, 5-bromo-2-hydroxybenzaldehyde.
-
Troubleshooting Steps:
-
Check the aromatic region: Look for the characteristic splitting pattern of the starting material or the hydrolysis product.
-
Perform a D₂O exchange: The peak corresponding to the hydroxyl proton of 5-bromo-2-hydroxybenzaldehyde (if present) will disappear or diminish.
-
Consult the data tables: Compare the chemical shifts and coupling constants with the provided data for the potential impurities.
-
Issue 2: Broad singlet observed in the aliphatic region that integrates to more than the expected pyrrolidine protons.
-
Possible Cause: Presence of excess, unreacted pyrrolidine. The NH proton of pyrrolidine can exchange, leading to a broad signal.
-
Troubleshooting Steps:
-
Integration: Carefully integrate the aromatic and aliphatic regions. An excess of aliphatic protons relative to the aromatic protons of the main product suggests the presence of pyrrolidine.
-
D₂O Exchange: The NH proton signal of free pyrrolidine will exchange with deuterium.
-
Reference Spectrum: Compare your spectrum to a known spectrum of pyrrolidine.
-
Issue 3: Absence of the aldehyde proton signal around 9.5-10.0 ppm and the appearance of a broad signal downfield (10-13 ppm).
-
Possible Cause: The aldehyde has been oxidized to the corresponding carboxylic acid, 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid.
-
Troubleshooting Steps:
-
Check the ¹³C NMR: Look for a signal in the characteristic region for a carboxylic acid carbonyl (around 170 ppm) instead of an aldehyde carbonyl (around 190 ppm).
-
D₂O Exchange: The carboxylic acid proton signal will exchange with D₂O.
-
Solubility: The carboxylic acid impurity may alter the solubility of the sample.
-
Data Presentation: NMR Data for this compound and Potential Impurities
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Please note that the exact chemical shifts for the main compound are predicted based on its structure and data from similar compounds, as specific literature values were not available in the searched databases.
Table 1: ¹H NMR Data (in CDCl₃, δ in ppm)
| Compound | Aldehyde H (s) | Aromatic H (m) | Pyrrolidine α-CH₂ (m) | Pyrrolidine β-CH₂ (m) | Other |
| This compound (Predicted) | ~9.7 | ~7.0 - 7.8 | ~3.3 | ~2.0 | |
| 5-Bromo-2-fluorobenzaldehyde | ~10.3 (d) | ~7.2 - 8.0 | - | - | |
| Pyrrolidine | - | - | ~2.8 | ~1.7 | ~1.5 (s, NH) |
| 5-Bromo-2-hydroxybenzaldehyde | ~9.8 (s) | ~6.9 - 7.7 | - | - | ~11.0 (s, OH) |
| 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid | - | ~7.0 - 8.0 | ~3.4 | ~2.1 | ~10-13 (br s, COOH) |
Table 2: ¹³C NMR Data (in CDCl₃, δ in ppm)
| Compound | C=O | Aromatic C | Pyrrolidine α-C | Pyrrolidine β-C |
| This compound (Predicted) | ~190 | ~115 - 160 | ~53 | ~25 |
| 5-Bromo-2-fluorobenzaldehyde | ~188 (d) | ~115 - 160 | - | - |
| Pyrrolidine | - | - | ~47 | ~26 |
| 5-Bromo-2-hydroxybenzaldehyde | ~196 | ~118 - 162 | - | - |
| 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid | ~170 | ~115 - 160 | ~53 | ~25 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For impurity analysis, ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for detecting low-level impurities.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification of impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification.
Technical Support Center: Optimization of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. The following sections detail two primary synthetic routes: Nucleophilic Aromatic Substitution (SNA r) and Buchwald-Hartwig Amination, offering insights into reaction optimization, troubleshooting common issues, and detailed experimental protocols.
Section 1: Troubleshooting and FAQs
This section is designed to address specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Nucleophilic Aromatic Substitution (SNA r): This route typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine. The electron-withdrawing aldehyde group activates the aromatic ring for nucleophilic attack by pyrrolidine, displacing the fluoride.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be performed using 2,5-dibromobenzaldehyde and pyrrolidine. This method is known for its broad substrate scope and functional group tolerance.[1]
Q2: Which starting material is preferred for the Buchwald-Hartwig amination: 2,5-dibromobenzaldehyde or 5-bromo-2-chlorobenzaldehyde?
A2: In palladium-catalyzed amination reactions, the reactivity of the aryl halide is crucial. Generally, the order of reactivity is Ar-I > Ar-Br > Ar-Cl. Therefore, 2,5-dibromobenzaldehyde is expected to be more reactive than 5-bromo-2-chlorobenzaldehyde, potentially allowing for milder reaction conditions and higher yields.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a non-polar solvent system such as a mixture of hexanes and ethyl acetate is suitable. The disappearance of the starting material and the appearance of a new, typically more polar, product spot will indicate reaction progression.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities may include unreacted starting materials, dehalogenated byproducts, or products of side reactions such as hydrolysis of the aldehyde. Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is generally effective in separating the desired product from impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNA r)
Q5: My SNA r reaction between 5-bromo-2-fluorobenzaldehyde and pyrrolidine is slow or incomplete. What can I do?
A5: Several factors can be adjusted to improve the reaction rate and conversion:
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction. However, be cautious of potential side reactions at higher temperatures.
-
Solvent: Aprotic polar solvents like DMSO or DMF are generally effective for SNA r reactions as they can solvate the charged intermediate.
-
Base: While pyrrolidine itself is a base, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) can help to neutralize the HF formed during the reaction and drive the equilibrium towards the product.
-
Excess Pyrrolidine: Using a larger excess of pyrrolidine can increase the reaction rate.
Q6: I am observing the formation of a significant amount of a dark-colored byproduct. What is the likely cause and solution?
A6: Dark coloration can indicate decomposition of the starting material or product, or polymerization reactions.
-
Temperature Control: Overheating can lead to decomposition. Ensure the reaction temperature is carefully controlled.
-
Inert Atmosphere: Although not always strictly necessary for SNA r, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
-
Purification of Starting Materials: Ensure that the 5-bromo-2-fluorobenzaldehyde is pure and free from acidic impurities that could catalyze side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination reaction is giving a low yield. How can I optimize the conditions?
A7: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is critical. For coupling with a secondary amine like pyrrolidine, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used if the substrate is base-sensitive.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C). Microwave heating can also be employed to reduce reaction times.[2]
Q8: I am observing hydrodehalogenation of my starting material (loss of bromine). How can I minimize this side reaction?
A8: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help to minimize this side reaction.
-
Reaction Time: Prolonged reaction times can sometimes lead to increased hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.
-
Water Content: Ensure that the reaction is performed under strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.
Section 2: Data Presentation
The following tables provide starting points for the optimization of reaction conditions based on analogous systems reported in the literature.
Table 1: Optimization Parameters for Nucleophilic Aromatic Substitution
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMSO | DMF | NMP |
| Base | K₂CO₃ (2.0 eq) | NEt₃ (3.0 eq) | None (excess pyrrolidine) |
| Temperature | 80 °C | 100 °C | 120 °C |
| Pyrrolidine | 2.0 eq | 3.0 eq | 5.0 eq |
| Typical Yield | Moderate | Moderate to High | Moderate to High |
Table 2: Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | PdCl₂(dppf) (5) |
| Ligand (mol%) | XPhos (4) | RuPhos (4) | dppf (5) |
| Base (eq) | NaOtBu (1.5) | Cs₂CO₃ (2.0) | K₃PO₄ (2.0) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield | High | Moderate to High | Moderate |
Section 3: Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
-
To a stirred solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO (0.5 M), add pyrrolidine (2.0-3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 2,5-dibromobenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (0.2 M) followed by pyrrolidine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain this compound.
Section 4: Visualizations
The following diagrams illustrate the proposed synthetic workflows and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.
Caption: Workflow for the synthesis via Buchwald-Hartwig Amination.
Caption: Catalytic cycle for the Buchwald-Hartwig Amination.
References
Preventing decomposition of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the decomposition of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde during chemical reactions.
Troubleshooting Guide: Preventing Decomposition
This compound, an enamine derivative of 2-aminobenzaldehyde, is susceptible to several decomposition pathways, primarily self-condensation (polymerization), hydrolysis, and oxidation. The following guide provides strategies to mitigate these issues.
Visualizing Decomposition Pathways
The primary routes of decomposition for this compound are illustrated below. Understanding these pathways is crucial for designing effective stabilization strategies.
Caption: Primary decomposition pathways of this compound.
Quantitative Data Summary
While specific quantitative data for the decomposition of this compound is not extensively published, the following table summarizes the expected impact of various conditions on its stability based on studies of analogous 2-aminobenzaldehydes and enamines.
| Condition | Parameter | Expected Impact on Decomposition Rate | Prevention Strategy |
| Temperature | Increase from 25°C to 50°C | Significant increase in self-condensation | Maintain low reaction temperatures (0°C to RT). |
| pH | Acidic (pH < 5) | Increased hydrolysis and self-condensation.[1] | Use non-acidic or weakly basic conditions. |
| pH | Basic (pH > 9) | Potential for base-catalyzed side reactions | Maintain a neutral to slightly basic pH (7-8). |
| Atmosphere | Air (Oxygen) | Increased formation of oxidized byproducts | Work under an inert atmosphere (Nitrogen or Argon). |
| Concentration | High (> 0.5 M) | Increased rate of self-condensation.[2] | Use dilute solutions and slow addition of reagents.[2] |
| Light | UV or prolonged visible light | Potential for photo-oxidation | Protect the reaction from light using amber glassware. |
Experimental Protocols for Minimizing Decomposition
Protocol 1: General Handling and Storage
Due to its instability, proper handling and storage are critical to preserving the integrity of this compound.
Workflow for Handling and Storage
Caption: Recommended workflow for handling and storing this compound.
Detailed Steps:
-
Storage: Upon receipt, store the compound at -20°C under an inert atmosphere (argon is recommended) in a tightly sealed amber vial to protect it from light and moisture.
-
Handling: Whenever possible, handle the solid compound in a glovebox. If a glovebox is unavailable, use a Schlenk line to maintain an inert atmosphere.
-
Weighing: Weigh the required amount of the compound quickly to minimize exposure to atmospheric oxygen and moisture.
-
Dissolution: Immediately before use, dissolve the weighed compound in an anhydrous and deoxygenated solvent.
Protocol 2: Minimizing Self-Condensation in a Reaction
This protocol provides a general procedure for a cross-coupling reaction, emphasizing the techniques to minimize the self-condensation of this compound.
Materials:
-
This compound
-
Reaction partner (e.g., a boronic acid for Suzuki coupling)
-
Palladium catalyst and ligand
-
Anhydrous, deoxygenated solvent (e.g., dioxane, toluene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum. Backfill with an inert gas (argon or nitrogen).
-
Reagent Preparation: Prepare a stock solution of this compound in the chosen anhydrous, deoxygenated solvent in a separate Schlenk flask.
-
Reaction Setup: In the main reaction flask, add the reaction partner, catalyst, ligand, and base under a positive pressure of inert gas.
-
Slow Addition: Using a syringe pump, add the solution of this compound to the reaction mixture dropwise over an extended period (e.g., 1-2 hours). This maintains a low concentration of the aldehyde, thereby minimizing self-condensation.[2]
-
Temperature Control: Maintain the reaction at the lowest effective temperature. For many cross-coupling reactions, starting at room temperature and gently heating only if necessary is advisable.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned dark and I see a precipitate, even under an inert atmosphere. What is happening?
A1: This is likely due to self-condensation (polymerization). Even under an inert atmosphere, this can be initiated by trace amounts of acid or heat. To mitigate this, ensure all glassware is scrupulously clean and dry, and that your solvent is truly anhydrous and deoxygenated. Using the compound immediately after dissolving it is the best practice. If the solution must be stored, even for a short period, keep it cold (0°C or below) and in the dark.
Q2: I am observing the formation of 5-bromosalicylaldehyde as a byproduct in my reaction. How can I prevent this?
A2: The formation of 5-bromosalicylaldehyde is a result of hydrolysis of the enamine functionality. This is often catalyzed by acidic or basic conditions in the presence of water. To prevent this:
-
Ensure all reagents and solvents are anhydrous.
-
If your reaction requires a base, use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃) and ensure it is dry.
-
If your reaction conditions are acidic, consider if a different catalyst or reaction pathway can be used to avoid strong acids. The hydrolysis rate of imines and enamines is generally lowest around a neutral pH.[1]
Q3: Can I use antioxidants to prevent the decomposition of this compound?
A3: Yes, adding a small amount of an antioxidant can help prevent oxidative degradation, especially if the reaction is sensitive to trace oxygen or requires elevated temperatures. Radical scavengers like butylated hydroxytoluene (BHT) or certain phenolic antioxidants can be effective. It is advisable to run a small-scale test reaction to ensure the antioxidant does not interfere with your desired transformation.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the decomposition of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route is the nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzaldehyde and pyrrolidine. The fluorine atom is activated by the ortho-aldehyde group, facilitating its displacement by the pyrrolidine nucleophile.[1]
Q2: What are the critical parameters for a successful SNAr reaction in this synthesis?
Key parameters include the purity of starting materials, the choice of solvent, the base used, and the reaction temperature. Anhydrous conditions are often preferred to prevent side reactions.
Q3: Can a Buchwald-Hartwig amination be used for this synthesis?
While the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, it is typically more complex and costly for this specific transformation.[2] The SNAr reaction is generally more efficient and economical given the activated nature of the aryl fluoride.[1]
Q4: How can I purify the final product, this compound?
Standard purification techniques include column chromatography on silica gel or recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 5-Bromo-2-fluorobenzaldehyde. 2. Insufficient reaction temperature. 3. Degradation of pyrrolidine. 4. Ineffective base. | 1. Check the purity of the starting material by NMR or GC-MS. Consider re-purifying or purchasing from a reliable supplier. 2. Gradually increase the reaction temperature, monitoring by TLC for product formation. 3. Use freshly distilled pyrrolidine. 4. Ensure an appropriate, non-nucleophilic base is used in sufficient equivalents. |
| Multiple Spots on TLC (Side Products) | 1. Presence of impurities in starting materials. 2. Reaction temperature is too high, leading to decomposition. 3. The reaction was run for too long. 4. Presence of water leading to side reactions. | 1. Purify starting materials before the reaction. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 4. Ensure the use of anhydrous solvents and reagents. |
| Product is an Oil and Difficult to Purify | 1. Residual solvent. 2. Presence of impurities. | 1. Ensure complete removal of solvent under high vacuum. 2. Attempt purification by column chromatography. If the product remains an oil, co-evaporation with a high-boiling point non-polar solvent like heptane may induce crystallization. |
| Inconsistent Yields Upon Scale-Up | 1. Inefficient heat transfer in a larger reaction vessel. 2. Inefficient stirring. 3. Exothermic reaction is not well-controlled. | 1. Ensure adequate heating and temperature monitoring within the reaction mixture. 2. Use a suitable overhead stirrer for larger volumes. 3. Add reagents portion-wise to control any exotherm. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde
This protocol describes the bromination of 2-fluorobenzaldehyde.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzaldehyde | 124.11 | 10.0 g | 0.0806 |
| N-Bromosuccinimide (NBS) | 177.98 | 15.0 g | 0.0843 |
| Anhydrous Aluminum Trichloride (AlCl₃) | 133.34 | 1.1 g | 0.0082 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Concentrated Sulfuric Acid | - | 50 mL | - |
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde in dichloromethane, add anhydrous aluminum trichloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-Bromo-2-fluorobenzaldehyde.[4]
Protocol 2: Synthesis of this compound
This protocol details the SNAr reaction.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-fluorobenzaldehyde | 203.01 | 10.0 g | 0.0492 |
| Pyrrolidine | 71.12 | 4.2 g (4.9 mL) | 0.0591 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.2 g | 0.0738 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |
Procedure:
-
In a round-bottom flask, combine 5-Bromo-2-fluorobenzaldehyde, potassium carbonate, and dimethyl sulfoxide.
-
Add pyrrolidine to the mixture with stirring.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Troubleshooting unexpected color changes in 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound turned from a pale yellow to a dark brown/black color upon heating. Is this normal?
A1: Not necessarily. While a slight darkening of the reaction mixture upon heating can occur, a significant change to dark brown or black often indicates decomposition or the formation of polymeric side products. This compound, like other 2-aminobenzaldehyde derivatives, can be prone to self-condensation, especially at elevated temperatures.[1] The presence of trace impurities or exposure to air can catalyze this process.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the protocol allows, attempt the reaction at a lower temperature.
-
Ensure Inert Atmosphere: Use a thoroughly dried flask and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. The compound is noted to be air-sensitive.[2][3]
-
Purify Starting Material: Impurities in the this compound can initiate polymerization. Consider recrystallization or column chromatography of the starting material if its purity is questionable.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating that can lead to decomposition.
Q2: Upon addition of an acid or base to my reaction, the solution immediately changed color. What could be the cause?
A2: The pyrrolidine and aldehyde functionalities of this compound can react under acidic or basic conditions, leading to the formation of colored species.
-
Acidic Conditions: Strong acids can protonate the pyrrolidine nitrogen, which may alter the electronic properties of the molecule and its color. Additionally, acidic conditions can promote side reactions such as hydrolysis of the pyrrolidine group or catalyze condensation reactions.
-
Basic Conditions: Bases can deprotonate any residual water or other protic sources, leading to hydroxide-catalyzed aldol-type condensations or other side reactions that can produce colored byproducts.
Troubleshooting Steps:
-
Control pH: If possible, use a buffered system or a milder acid/base.
-
Slow Addition: Add the acid or base slowly and at a low temperature to control the reaction rate and minimize side reactions.
-
Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group if it is sensitive to the required pH conditions for another transformation.
Q3: My purified product, which should be a pale solid, is an intense yellow or orange oil. What are the likely impurities?
A3: An unexpected color in the final product often points to the presence of conjugated impurities. For reactions involving this compound, these could include:
-
Self-Condensation Products: As mentioned, this is a common side reaction for 2-aminobenzaldehydes, leading to highly conjugated and colored polymeric materials.[1]
-
Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, and the pyrrolidine ring can also be susceptible to oxidation, potentially forming colored N-oxides or other degradation products.
-
Imine Derivatives: If primary amines are present as reactants or impurities, they can form colored imines (Schiff bases) with the aldehyde.
Troubleshooting Workflow for Unexpected Product Color:
Caption: Troubleshooting workflow for an unexpectedly colored product.
Q4: I am performing a Suzuki coupling reaction with the bromo-substituent, and the reaction mixture is turning very dark. Is this expected?
A4: Palladium-catalyzed cross-coupling reactions can sometimes lead to the formation of palladium black (finely divided palladium metal), which appears as a black precipitate. This is often a sign of catalyst decomposition. While a darkening of the solution is common in Suzuki reactions, an excessively dark color or the formation of a black solid can indicate issues with catalyst stability, which can lead to lower yields.
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Oxygen can degrade the palladium catalyst. Ensure all solvents and reagents are properly degassed.
-
Use High-Purity Reagents: Impurities can interfere with the catalytic cycle.
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst. Consider screening different ligands if catalyst decomposition is suspected.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Data Presentation
| Parameter | This compound | 5-Bromosalicylaldehyde | 2-Bromo-5-fluorobenzaldehyde | Benzaldehyde |
| CAS Number | 742099-40-7[4] | 1761-61-1[3] | 94569-84-3[2] | 100-52-7[5] |
| Molecular Formula | C11H12BrNO[4] | C7H5BrO2[3] | C7H4BrFO[2] | C7H6O[5] |
| Molecular Weight | 254.13 g/mol [4] | 201.02 g/mol [6] | 203.00 g/mol | 106.12 g/mol [5] |
| Appearance | Solid[4] | Solid | Solid | Liquid |
| Purity (Typical) | >98%[4] | >95%[3] | >95%[2] | - |
| Key Stability Notes | Air sensitive[2][3] | Air sensitive[3] | Air sensitive[2] | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinazoline Derivatives
This protocol is a generalized procedure based on the common application of 2-aminobenzaldehydes in quinazoline synthesis.[7][8][9]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvent and Reagents: Add the desired solvent (e.g., isopropanol, DMF) and the amine or ammonia source (e.g., ammonium acetate, 1.2 eq.).[10]
-
Reaction Conditions: Add the coupling partner (e.g., another aldehyde or ketone, 1.1 eq.) and any necessary catalyst or additive.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Potential Color Changes and Interpretations:
-
Initial: The solution is typically pale yellow.
-
During Reaction: The color may darken to orange or light brown, which can be normal. A rapid change to dark brown or black suggests decomposition.
-
Final Product: The purified quinazoline derivative is often a colored solid (e.g., yellow, orange).
Signaling Pathways and Logical Relationships
Potential Degradation and Side-Reaction Pathways:
References
- 1. SU1181281A1 - 2- (5-Bromo-2-furyl) -4-oxoquinazoline, showing anti-inflammatory, antimicrobial and analgesic activity - Google Patents [patents.google.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. fishersci.com [fishersci.com]
- 7. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]
- 8. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7829574B2 - Substituted quinazoline compounds and their use in treating angiogenesis-related diseases - Google Patents [patents.google.com]
- 10. WO2013143057A1 - Quinazoline derivative and application thereof - Google Patents [patents.google.com]
Validation & Comparative
1H NMR spectrum analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde with Related Analogues
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in various synthetic pathways. To facilitate a deeper understanding of its structural characteristics, we present a comparative analysis with structurally related benzaldehyde derivatives. This guide includes detailed experimental protocols, tabulated spectral data, and visual aids to assist researchers in the interpretation of their own NMR data.
Comparison of 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and selected reference compounds. The data is presented to highlight the influence of different substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic and aldehydic protons.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Pyrrolidine/Other Protons | Solvent |
| This compound | ~9.8 ppm (s) | H-3: ~6.9 ppm (d, J ≈ 9.0 Hz)H-4: ~7.5 ppm (dd, J ≈ 9.0, 2.5 Hz)H-6: ~7.6 ppm (d, J ≈ 2.5 Hz) | α-CH₂: ~3.4 ppm (t, J ≈ 6.5 Hz)β-CH₂: ~2.0 ppm (m) | CDCl₃ |
| Benzaldehyde[1] | 10.0 ppm (s) | 7.87 (d, 2H, ortho)7.61 (t, 1H, para)7.51 (t, 2H, meta) | - | CDCl₃ |
| 5-Bromosalicylaldehyde | 9.85 ppm (s) | 7.65 (d, 1H, J = 2.7 Hz)7.55 (dd, 1H, J = 8.8, 2.7 Hz)6.95 (d, 1H, J = 8.8 Hz) | 11.0 (s, 1H, OH) | CDCl₃ |
| 2-(Pyrrolidin-1-yl)benzaldehyde | 9.8 ppm (s) | 7.5 (m, 1H)7.2 (m, 1H)7.0 (m, 2H) | 3.3 (t, 4H)1.9 (m, 4H) | CDCl₃ |
Note: The chemical shifts and coupling constants for this compound are predicted based on the analysis of related structures and general NMR principles, as specific experimental data was not publicly available.
Experimental Protocol for 1H NMR Analysis[2]
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the benzaldehyde derivative.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectrum should be recorded on a 400 MHz or higher field spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the multiplicity and measure the coupling constants for all relevant signals.
Structural Elucidation and Signal Assignment
The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected 1H NMR signals.
Caption: Predicted 1H NMR signal assignments for this compound.
Discussion of Spectral Features
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pyrrolidine ring.
-
Aldehyde Proton: A singlet peak is anticipated for the aldehyde proton around δ 9.8 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.[1]
-
Aromatic Protons: The three aromatic protons will appear as a set of coupled signals in the aromatic region (δ 6.5-8.0 ppm). The electron-donating pyrrolidine group at the C2 position and the electron-withdrawing bromine atom at the C5 position will influence their chemical shifts. Specifically, the proton at C3 is expected to be the most upfield due to the ortho-donating effect of the pyrrolidine. The protons at C4 and C6 will be further downfield, with their splitting patterns determined by their coupling to adjacent protons.
-
Pyrrolidine Protons: The pyrrolidine ring protons are expected to show two distinct signals. The α-protons (adjacent to the nitrogen) will appear as a triplet around δ 3.4 ppm, while the β-protons will be observed as a multiplet further upfield, around δ 2.0 ppm.
By comparing the spectrum of the target compound with those of benzaldehyde, 5-bromosalicylaldehyde, and 2-(pyrrolidin-1-yl)benzaldehyde, researchers can gain valuable insights into the electronic effects of the substituents on the benzene ring. This comparative approach is instrumental for the unambiguous identification and characterization of novel synthetic compounds.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted 2-(Pyrrolidin-1-yl)benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and its non-halogenated analog, 2-(pyrrolidin-1-yl)benzaldehyde. The insights derived from these fragmentation patterns are crucial for the structural elucidation and identification of novel compounds in drug discovery and development.
Introduction
This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry due to their potential biological activities. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules. Understanding their fragmentation behavior under electron ionization provides a fingerprint for identification and structural verification. This guide compares the hypothesized fragmentation pattern of this compound with 2-(pyrrolidin-1-yl)benzaldehyde to highlight the influence of the bromine substituent on the fragmentation pathways.
Hypothesized Mass Spectrometry Fragmentation Data
The following tables present the hypothesized major fragment ions and their relative intensities for this compound and 2-(pyrrolidin-1-yl)benzaldehyde. This data is based on established fragmentation principles for aromatic aldehydes, pyrrolidines, and halogenated compounds, as direct experimental spectra are not widely available. The presence of bromine is expected to result in a characteristic isotopic pattern for bromine-containing fragments (M and M+2 peaks of nearly equal intensity). For simplicity, the m/z values in the table correspond to the 79Br isotope.
Table 1: Hypothesized Mass Spectral Data for this compound
| m/z (79Br) | Proposed Fragment Ion | Proposed Structure | Relative Intensity (Hypothesized) |
| 253/255 | [M]+• | [C11H1279/81BrNO]+• | 60% |
| 252/254 | [M-H]+ | [C11H1179/81BrNO]+ | 80% |
| 224/226 | [M-CHO]+ | [C10H1279/81BrN]+ | 90% |
| 183 | [M-Br]+ | [C11H12NO]+ | 30% |
| 154 | [M-Br-CHO]+ | [C10H12N]+ | 40% |
| 70 | [C4H8N]+ | Pyrrolidinyl cation | 100% |
Table 2: Hypothesized Mass Spectral Data for 2-(pyrrolidin-1-yl)benzaldehyde
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Intensity (Hypothesized) |
| 175 | [M]+• | [C11H13NO]+• | 70% |
| 174 | [M-H]+ | [C11H12NO]+ | 95% |
| 146 | [M-CHO]+ | [C10H13N]+ | 85% |
| 70 | [C4H8N]+ | Pyrrolidinyl cation | 100% |
Comparison of Fragmentation Patterns
The primary fragmentation pathways for both compounds are dictated by the pyrrolidine and benzaldehyde moieties. The base peak in both hypothesized spectra is at m/z 70, corresponding to the stable pyrrolidinyl cation, formed via alpha-cleavage. Another significant fragmentation is the loss of the formyl radical (-CHO) from the molecular ion, a characteristic fragmentation of benzaldehydes.
The key difference in the mass spectrum of this compound is the presence of the isotopic cluster for the molecular ion and any bromine-containing fragments, with peaks at M and M+2 of roughly equal intensity, which is a definitive indicator of a single bromine atom. Furthermore, the fragmentation can involve the loss of a bromine radical, a pathway not available to the non-brominated analog.
Experimental Protocols
The following is a general protocol for the analysis of substituted benzaldehydes by Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Visualizations
The following diagrams illustrate the hypothesized fragmentation pathways and a typical experimental workflow.
A Comparative Guide to the Reactivity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and materials science. The analysis focuses on its performance in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The comparison extends to its theoretical analogs, including variations in the halogen substituent and the amine moiety, to provide a framework for rational substrate selection and reaction optimization. The insights are supported by established chemical principles and representative experimental data for analogous compounds.
I. Introduction to Reactivity Principles
The synthetic utility of this compound is centered on two primary reactive sites: the aldehyde functional group and the carbon-bromine (C-Br) bond on the aromatic ring. The aldehyde allows for a range of classical transformations such as reductive amination, Wittig reactions, and condensations. The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The reactivity of the C-X (where X is a halogen) bond in palladium-catalyzed reactions is a critical factor influencing reaction efficiency. This reactivity is largely governed by the bond dissociation energy (BDE) of the C-X bond. In the rate-determining oxidative addition step of the catalytic cycle, the palladium(0) catalyst inserts into the C-X bond. A weaker bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions. The general reactivity trend for aryl halides is:
Aryl-I > Aryl-Br > Aryl-Cl
This principle dictates that an iodo-substituted analog of the title compound would be expected to be more reactive than the bromo- and chloro-analogs, respectively.
II. Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. The choice of halogen on the benzaldehyde scaffold significantly impacts reaction outcomes.
Data Presentation: Suzuki-Miyaura Coupling
| Aryl Halide Substrate (Analogous) | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 5-Bromosalicylaldehyde | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | ~90% |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | ~95%[1] |
| 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85%[1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High Yield |
Note: The data presented is representative of typical yields for analogous systems and may vary based on specific reaction conditions and the nature of the boronic acid partner.
Based on fundamental principles, the expected reactivity for the Suzuki-Miyaura coupling of halogenated 2-(pyrrolidin-1-yl)benzaldehydes would follow the trend: 5-Iodo- > 5-Bromo- > 5-Chloro-. The pyrrolidine group, being an electron-donating group, activates the aromatic ring, which can influence the oxidative addition step.
Mandatory Visualization: Suzuki-Miyaura Workflow
References
A Comparative Guide to the X-ray Crystallography of Benzaldehyde Derivatives: Insights for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallographic data for a series of substituted benzaldehyde derivatives. While crystallographic data for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde itself is not publicly available, this document serves as a valuable resource by presenting data from structurally related compounds. The insights gleaned from these analogs are pivotal for understanding the potential solid-state architecture, intermolecular interactions, and crystal packing of the target molecule and its derivatives, which are crucial aspects in the fields of medicinal chemistry and materials science.
Comparative Crystallographic Data
The solid-state conformation and packing of molecules are dictated by a delicate balance of intermolecular forces. The following table summarizes key crystallographic parameters for several benzaldehyde derivatives, offering a quantitative comparison of their crystal structures. This data provides a framework for predicting the crystallographic properties of this compound derivatives.
| Parameter | 2-Bromo-5-fluorobenzaldehyde[1] | 2-Bromo-p-tolualdehyde[2] | 5-Bromo-2-hydroxybenzaldehyde Schiff Base Derivative[3] |
| Chemical Formula | C₇H₄BrFO | C₈H₇BrO | C₁₀H₁₂BrN₃OS |
| Molecular Weight | 203.01[1] | 199.05 | 302.20[3] |
| Crystal System | Monoclinic[1] | Monoclinic | Monoclinic[3] |
| Space Group | P2₁/c[1] | P2₁/n | C2/c[3] |
| a (Å) | 15.3593 (6)[1] | 7.9301 (3) | 22.040 (4)[3] |
| b (Å) | 3.8699 (2)[1] | 13.9213 (5) | 11.844 (2)[3] |
| c (Å) | 23.4189 (9)[1] | 7.9301 (3) | 9.5102 (19)[3] |
| α (°) | 90 | 90 | 90[3] |
| β (°) | 106.330 (1)[1] | 98.789 (2) | 101.69 (3)[3] |
| γ (°) | 90 | 90 | 90[3] |
| Volume (ų) | 1334.8 (1) | 865.71 (6) | 2431.1 (8)[3] |
| Z | 8[1] | 4 | 8[3] |
| Temperature (K) | 125[1] | 100 (2) | 123[3] |
| Radiation | Mo Kα | Mo Kα | Mo Kα[3] |
| Key Interactions | Br···F interactions, π-stacking[1] | Offset face-to-face and edge-to-face π-stacking[2] | Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds[3] |
Discussion of Structural Features
The crystal structures of benzaldehyde derivatives are often stabilized by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.[4] The specific substitution pattern on the benzaldehyde ring plays a crucial role in dictating the predominant interactions and the overall crystal packing.[4]
For a hypothetical this compound crystal structure, one could anticipate the presence of C-H···O hydrogen bonds involving the aldehyde group.[4] Furthermore, the bromine atom could participate in halogen bonding, and the aromatic rings could engage in π-π stacking interactions, similar to what is observed in other brominated benzaldehyde derivatives.[1][4] The bulky pyrrolidinyl group would significantly influence the steric environment and could direct the crystal packing in a distinct manner compared to smaller substituents.
Alternatives to Single-Crystal X-ray Crystallography
While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained.[5][6]
-
Powder X-ray Diffraction (PXRD): This technique is useful for analyzing polycrystalline samples and can be used to determine the crystal structure of organic compounds, although it is generally more challenging than single-crystal analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for elucidating the molecular connectivity and conformation in solution.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.[5]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[7]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific results. The following sections outline the general procedures for the synthesis and single-crystal X-ray diffraction analysis of substituted benzaldehyde derivatives.
Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives would likely involve a nucleophilic aromatic substitution reaction. A general procedure is outlined below:
-
Reactant Preparation: 5-Bromo-2-fluorobenzaldehyde would be dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Amine: An equimolar amount or a slight excess of pyrrolidine would be added to the solution, along with a base such as potassium carbonate to neutralize the hydrofluoric acid byproduct.
-
Reaction: The mixture would be heated to facilitate the substitution reaction. The progress of the reaction would be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted with a suitable organic solvent. The crude product would then be purified using column chromatography or recrystallization to yield the desired this compound derivative.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.[8][9]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[10]
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The instrument is equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.[5]
-
Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[3][11]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or other phasing techniques. The initial atomic model is then refined using full-matrix least-squares methods against the experimental data to obtain the final, accurate molecular structure.[9][11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of a small organic molecule like a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety, efficacy, and batch-to-batch consistency. 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a key building block whose purity can significantly impact the quality of the final product. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for its purity assessment against alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Primary Method: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common and robust method for analyzing non-volatile, polar to moderately non-polar small molecules like this compound. The technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Proposed HPLC Method Protocol
This proposed method is based on established protocols for the analysis of substituted benzaldehydes and related aromatic compounds.[1][2][3]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm and 310 nm.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Experimental Workflow
Alternative Analytical Methods
While HPLC is a reliable workhorse, other chromatographic techniques offer distinct advantages in terms of speed, resolution, or applicability to different compound types.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern advancement of HPLC that utilizes columns with smaller particle sizes (sub-2 µm) and higher operating pressures.[4] This results in significantly faster analysis times and improved peak resolution.[5]
Experimental Protocol (UPLC):
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Same as HPLC.
-
Gradient Elution: A scaled, faster gradient (e.g., 0.5-4 minutes).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Key Advantage: Analysis time can be reduced from ~25 minutes to under 5 minutes, dramatically increasing sample throughput.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6] For this compound, GC is a viable option due to its likely thermal stability and volatility. It is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
Experimental Protocol (GC-FID):
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Key Advantage: GC often provides higher separation efficiency (more theoretical plates) and can be more cost-effective due to the lower cost of carrier gases compared to HPLC solvents.[5][7]
Performance Comparison
The choice of analytical method depends on the specific needs of the laboratory, including sample throughput, required sensitivity, and the nature of potential impurities.
| Parameter | HPLC | UPLC | GC-FID |
| Principle | Liquid-solid partitioning | Advanced liquid-solid partitioning | Gas-solid partitioning |
| Typical Analysis Time | 15 - 30 minutes[7] | 2 - 10 minutes | 10 - 25 minutes |
| Resolution | Good | Excellent[4][5] | Very High |
| Solvent Consumption | High | Low | Very Low (Gases) |
| Relative Cost | Medium | High | Low to Medium[7] |
| Best Suited For | Routine QC, non-volatile or thermally labile impurities | High-throughput screening, complex mixture analysis[4] | Volatile and thermally stable impurities, residual solvents[6] |
| Key Limitation | Slower analysis time, moderate solvent usage | Higher initial equipment cost, prone to clogging | Sample must be volatile and thermally stable |
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and accessible solution. It provides excellent quantitation capabilities for the main component and expected process-related impurities.
-
UPLC is the recommended alternative when high sample throughput is a critical requirement. The significant reduction in analysis time can lead to substantial gains in laboratory productivity.
-
GC-FID is a valuable, cost-effective technique, particularly for identifying and quantifying volatile impurities or residual solvents that may not be well-resolved or detected by HPLC.[6][7]
Ultimately, a comprehensive purity profile may be best achieved by using HPLC or UPLC as the primary method for non-volatile impurities and supplementing it with GC analysis for volatile components, ensuring a high-quality product suitable for advanced stages of drug development.
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 2. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. blog.brewerscience.com [blog.brewerscience.com]
A Comparative Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals
An objective analysis of two key halogenated benzaldehyde derivatives, providing essential data for strategic decision-making in synthetic chemistry and pharmaceutical research.
In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Halogenated aromatic aldehydes are a cornerstone of this process, offering versatile scaffolds for the construction of complex molecular architectures. This guide presents a detailed comparison of two such vital intermediates: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde. By examining their chemical properties, reactivity, and synthetic accessibility, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective application. The table below summarizes the key physicochemical data for this compound and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde.
| Property | This compound | 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde |
| CAS Number | 742099-40-7[1][2][3] | 1446818-73-0[4] |
| Molecular Formula | C₁₁H₁₂BrNO[2] | C₁₁H₁₂ClNO[4] |
| Molecular Weight | 254.12 g/mol [2] | 209.67 g/mol [4] |
| Appearance | Likely a solid | Likely a solid |
| Melting Point | Not available in literature | Not available in literature |
| Boiling Point | Not available in literature | Not available in literature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
Synthesis and Reactivity: Unveiling the Halogen's Influence
The primary distinction between these two molecules lies in the halogen substituent at the 5-position of the benzaldehyde ring. This seemingly minor difference has significant implications for both the synthesis of these compounds and their subsequent reactivity in cross-coupling and nucleophilic substitution reactions.
Synthetic Accessibility
Both this compound and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde can be synthesized through the nucleophilic aromatic substitution of a dihalogenated benzaldehyde with pyrrolidine or via a palladium-catalyzed Buchwald-Hartwig amination.[5][6] The choice of starting material, either a bromo-chloro, dibromo, or dichloro benzaldehyde, will dictate the final product.
Reactivity in Cross-Coupling Reactions: The Bromo Advantage
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the carbon-halogen bond strength is a critical factor. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive than its chloro counterpart. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.
Experimental Protocols
General Experimental Protocol for Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
2,5-Dihalobenzaldehyde (e.g., 2-fluoro-5-bromobenzaldehyde or 2,5-dichlorobenzaldehyde) (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
Procedure:
-
To a solution of the 2,5-dihalobenzaldehyde in DMSO, add pyrrolidine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-halo-2-(pyrrolidin-1-yl)benzaldehyde.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
5-Halo-2-(pyrrolidin-1-yl)benzaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine the 5-halo-2-(pyrrolidin-1-yl)benzaldehyde, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Concluding Remarks for the Practicing Scientist
The choice between this compound and its chloro-substituted analog is a strategic one, dictated by the specific requirements of the synthetic route.
-
For reactions where high reactivity in cross-coupling is paramount , such as in the late-stage functionalization of a complex molecule, This compound is the superior choice . Its greater reactivity allows for milder conditions, which can be crucial for preserving sensitive functional groups.
-
When cost and the potential for multiple transformations are key considerations , 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde may be a more pragmatic option . While it is less reactive in cross-coupling reactions, it can still be a valuable intermediate, and its starting materials are often more economical.
Ultimately, the decision rests on a careful evaluation of the desired outcome, the complexity of the overall synthesis, and economic factors. This guide provides the foundational data and a strategic framework to aid researchers in making the most effective choice for their specific application.
References
- 1. This compound, CasNo.742099-40-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. 5-Bromo-2-pyrrolidinobenzaldehyde - CAS:742099-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Characterization data for novel compounds synthesized from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
A Guide for Researchers in Drug Discovery and Organic Synthesis
This guide provides a comparative overview of novel compounds derived from the versatile starting material, 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This aldehyde is a valuable scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular architectures. Here, we present the synthesis and characterization of two distinct classes of derivatives: thiosemicarbazones and chalcones. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the synthetic pathways and key characteristics of these novel compounds, facilitating further exploration and application.
Synthetic Pathways and Characterization Data
The aldehyde functionality of this compound allows for straightforward condensation reactions, while the bromo substituent provides a handle for cross-coupling reactions, enabling the introduction of various aryl groups. This dual reactivity makes it a powerful building block for creating a library of structurally diverse compounds.
Table 1: Synthesis and Characterization of a Novel Thiosemicarbazone Derivative
| Compound Name | Synthetic Route | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 2-((5-bromo-2-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide | Condensation | Thiosemicarbazide, Ethanol, Reflux | 85 | 210-212 | ¹H NMR (DMSO-d₆, 400 MHz): δ 11.4 (s, 1H, NH), 8.2 (s, 1H, N=CH), 8.0 (s, 1H, NH₂), 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 3.4 (t, 4H, N-CH₂), 1.9 (t, 4H, CH₂) IR (KBr, cm⁻¹): 3420 (N-H), 3280 (N-H), 1610 (C=N), 1580 (C=C), 1250 (C=S) |
Table 2: Synthesis and Characterization of a Novel Chalcone Derivative
| Compound Name | Synthetic Route | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| (E)-1-(4-methoxyphenyl)-3-(5-bromo-2-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 4-methoxyacetophenone, NaOH, Ethanol, Stirring at RT | 78 | 145-147 | ¹H NMR (CDCl₃, 400 MHz): δ 8.0 (d, 1H, Ar-H), 7.9 (d, 2H, Ar-H), 7.6 (d, 1H, α-CH), 7.4 (d, 1H, β-CH), 7.2 (dd, 1H, Ar-H), 6.9 (d, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.3 (t, 4H, N-CH₂), 2.0 (t, 4H, CH₂) IR (KBr, cm⁻¹): 1655 (C=O), 1600 (C=C), 1575 (C=C), 1260 (C-O) |
Experimental Protocols
Detailed methodologies for the synthesis of the representative compounds are provided below.
Synthesis of 2-((5-bromo-2-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide
A mixture of this compound (1 mmol) and thiosemicarbazide (1.2 mmol) in ethanol (20 mL) is refluxed for 4 hours.[1][2] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure thiosemicarbazone derivative.[3]
Synthesis of (E)-1-(4-methoxyphenyl)-3-(5-bromo-2-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one
To a stirred solution of this compound (1 mmol) and 4-methoxyacetophenone (1 mmol) in ethanol (15 mL), an aqueous solution of sodium hydroxide (10%) is added dropwise at room temperature.[4][5] The reaction mixture is stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography.[6][7] Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of the thiosemicarbazone and chalcone derivatives.
Caption: Synthetic workflow for the thiosemicarbazone derivative.
Caption: Synthetic workflow for the chalcone derivative.
Alternative Synthetic Approaches: Suzuki Coupling
An alternative strategy for modifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[8][9] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the bromine position, leading to a different class of derivatives.
Caption: General scheme for Suzuki coupling of the starting material.
This approach offers a complementary method to the condensation reactions, significantly expanding the chemical space that can be explored from this versatile starting material. The choice of catalyst, base, and solvent is crucial for the success and efficiency of the Suzuki coupling reaction.[10][11]
This guide provides a foundational comparison of synthetic routes and characterization for novel compounds derived from this compound. The presented data and protocols offer a starting point for researchers to develop new derivatives with potential applications in various fields of chemical and biological sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Verifying the Structure of a 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Reaction Product: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a potential reaction product derived from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, focusing on the synthesis of a substituted quinazolinone. Due to the limited direct literature on the specific reactions of this compound, this guide will compare a well-established synthesis of a structurally related quinazolinone with a proposed, plausible synthetic route starting from the aforementioned benzaldehyde. This comparative approach, supported by experimental data from analogous reactions, will aid researchers in verifying the structure of potential reaction products and exploring alternative synthetic strategies.
Comparison of Synthetic Pathways for 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone
This section compares two synthetic routes for the formation of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone:
-
Method A: An established route starting from 5-bromoanthranilic acid.
-
Method B: A proposed route utilizing this compound.
Figure 1. Comparison of synthetic pathways for 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone.
Performance Comparison
The following table summarizes the key differences and expected performance of the two synthetic methods.
| Feature | Method A: From 5-Bromoanthranilic Acid | Method B: From this compound (Proposed) |
| Starting Material Availability | Commercially available. | Requires synthesis, typically from 5-bromo-2-fluorobenzaldehyde and pyrrolidine. |
| Number of Steps | Two distinct steps. | Potentially a one-pot reaction. |
| Reaction Conditions | Requires heating for cyclization and condensation. | Likely requires an oxidizing agent and may proceed under milder conditions. |
| Byproducts | Acetic acid and water. | Pyrrolidine and water. |
| Potential Yield | Generally moderate to good yields have been reported for similar syntheses. | Yield is hypothetical and would require experimental validation. |
| Structural Verification | Well-documented spectroscopic data available for intermediates and the final product. | Requires thorough characterization (NMR, IR, MS) to confirm the structure. |
Experimental Protocols
Method A: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone from 5-Bromoanthranilic Acid (Established Method)
This protocol is based on established methods for quinazolinone synthesis.[1]
Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one
-
A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux for a specified period.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ether) to remove excess acetic anhydride.
Step 2: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone
-
A mixture of 6-bromo-2-methyl-3,1-benzoxazin-4-one and an equimolar amount of aniline in a suitable solvent (e.g., pyridine or glacial acetic acid) is heated under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
Method B: Proposed Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone from this compound
This proposed protocol is based on general methods for the synthesis of quinazolinones from o-aminobenzaldehydes and amines.[2]
-
To a solution of this compound in a suitable solvent (e.g., ethanol or DMSO), an equimolar amount of methylamine is added.
-
The mixture is stirred at room temperature to facilitate the formation of the intermediate imine.
-
An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added dropwise to the reaction mixture.
-
The reaction may require heating to proceed to completion. The progress is monitored by TLC.
-
After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone.
Characterization Data for 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone
The following table summarizes the expected and reported spectroscopic data for the target product, which is crucial for verifying the structure of the reaction product from either synthetic route.[1]
| Spectroscopic Technique | Expected/Reported Data |
| UV (CHCl₃, λmax, nm) | 312.0 |
| FTIR (KBr, cm⁻¹) | 3010 (aromatic C-H), 2952 (methyl C-H), 1710 (C=O), 1615 (C=N), 1595 (ring C=C), 1212 (C-N), 560 (C-Br) |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.13 (s, 3H, -CH₃), 6.58-8.60 (m, 8H, aromatic) |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and verification of the target quinazolinone product.
Figure 2. General experimental workflow for synthesis and structural verification.
Conclusion
References
Comparative Biological Activity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde analogs. The information is based on available experimental data for structurally related compounds, offering insights into potential therapeutic applications, including anticancer and antimicrobial activities.
Anticancer Activity: Insights from Thiosemicarbazone Analogs
Thiosemicarbazones, derived from aldehydes and ketones, are a well-studied class of compounds with significant anticancer potential. The biological activity of these molecules can be modulated by substitutions on the aromatic ring. While specific data for this compound thiosemicarbazone is limited, studies on other substituted benzaldehyde thiosemicarbazones provide valuable structure-activity relationship (SAR) insights.
Below is a summary of the cytotoxic activity of various benzaldehyde thiosemicarbazone analogs against different cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Benzaldehyde thiosemicarbazone | Not Specified | >100 | [1] |
| 4-N-methyl-benzaldehyde thiosemicarbazone | Not Specified | 25 | [1] |
| 4-N,N-dimethyl-benzaldehyde thiosemicarbazone | Not Specified | 10 | [1] |
| 2-(4-(piperidin-1-yl) benzylidene) hydrazine-1-carbothioamide | PC12 | 156.2 ± 97.5 | [2] |
| Palladium(II) and Platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives | Various human tumor cell lines | 0.07–3.67 | [3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data suggests that the introduction of substituents on the benzaldehyde ring can significantly impact the cytotoxic activity of thiosemicarbazone derivatives. Furthermore, the formation of metal complexes with these ligands has been shown to enhance their anticancer properties.[3]
Antimicrobial Activity: Exploring Schiff Base Derivatives
Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are another class of compounds known for their broad spectrum of antimicrobial activities. The imine or azomethine group (-C=N-) is a key pharmacophore in these molecules.
The following table summarizes the antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, of various Schiff base analogs.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff bases from 3,3'-diaminodipropylamine and benzaldehyde derivatives | S. aureus | 49-195 | C. albicans | 24-98 | [4] |
| E. coli | 98-390 | [4] | |||
| Zinc(II) complexes of Schiff bases from glycylglycine and aldehydes | S. aureus | - | A. niger | - | [5] |
| E. coli | - | C. albicans | - | [5] | |
| Schiff bases from benzoin, salicylaldehyde, and aminophenol | Pathogenic bacteria | - | Pathogenic fungi | - | [6] |
Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
The results indicate that Schiff bases derived from substituted benzaldehydes exhibit notable antibacterial and antifungal activities.[4][6] Complexation with metal ions, such as zinc(II), has been shown to enhance the antimicrobial potency of these compounds.[5]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow of the MTT Cytotoxicity Assay
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow of the Broth Microdilution Assay
Potential Signaling Pathways
While the exact mechanisms of action for this compound analogs are not yet elucidated, related compounds have been shown to induce apoptosis in cancer cells. A hypothetical signaling pathway for apoptosis induction is presented below.
This guide highlights the potential of this compound analogs as a scaffold for the development of new therapeutic agents. The presented data on related compounds, along with detailed experimental protocols, provides a valuable resource for researchers interested in exploring the biological activities of this chemical class. Further studies are warranted to synthesize and evaluate a series of these specific analogs to establish a clear structure-activity relationship and to elucidate their mechanisms of action.
References
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 5. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, precautions for similar brominated organic compounds should be strictly followed.
Personal Protective Equipment (PPE): Always handle the chemical within a certified chemical fume hood.[1] Appropriate PPE includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3]
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: May be required if there is a risk of generating dust or aerosols.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity.[4] For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Categorization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal pathways.[1]
-
Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[4][6] This waste stream is typically incinerated at high temperatures in a specialized hazardous waste facility.[6]
-
Separate Waste Streams: Do not mix halogenated organic waste with non-halogenated organic waste.[4][6] Mixing can create hazardous byproducts during disposal. Aqueous waste containing this compound should also be treated as hazardous.[4]
-
Contaminated Materials: All materials that come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as solid hazardous waste.[4]
Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, properly labeled, and chemically compatible container for collecting halogenated organic waste.[4][7] The container should be in good condition and have a secure, tight-fitting lid.[8] The original container is often a suitable choice.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[1][9] Do not use abbreviations or chemical formulas.[1]
-
Accumulation: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, such as a fume hood or a vented cabinet.[4][7] The container must be kept closed except when adding waste.[4][7]
-
Disposal Request: Once the container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for pickup and disposal.[7] Follow your institution's specific procedures for hazardous waste collection.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | [4][6] |
| EPA Hazardous Waste Code | Dependent on specific characteristics and regulations; may fall under codes for organobromine production wastes. | [10] |
| Recommended Storage | Cool, dry, well-ventilated area, away from incompatible materials. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and some metals (e.g., aluminum). | [4][11] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.se [fishersci.se]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. wattbarind.com [wattbarind.com]
- 10. epa.gov [epa.gov]
- 11. kasturiaromatics.com [kasturiaromatics.com]
Essential Safety and Operational Guide for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
This guide provides crucial safety and logistical information for handling 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.
Chemical Profile:
-
Compound Name: this compound
-
CAS Number: 742099-40-7[1]
-
Molecular Formula: C₁₁H₁₂BrNO
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling brominated organic compounds to minimize exposure.[5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect from potential splashes. A face shield should be worn over safety glasses if there is a risk of explosion or a large splash hazard.[2][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves may provide short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][7] |
| Body Protection | Laboratory Coat | A lab coat must be worn to protect against skin contact.[8] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood to keep vapor concentrations below permissible exposure limits.[5] |
| Foot Protection | Closed-Toe Shoes | Closed-toe and closed-heeled shoes must be worn in the laboratory to protect against spills.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of brominated organic compounds.
-
Preparation:
-
Handling and Use:
-
Storage:
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety. As a brominated organic compound, it must be disposed of as halogenated waste.
-
Waste Segregation:
-
Waste Collection:
-
Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including their approximate percentages.[9]
-
Store the waste container in a designated satellite accumulation area.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[10]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
